molecular formula C10H12N2O4 B1623924 4-[(2-nitrophenyl)amino]butanoic Acid CAS No. 56636-90-9

4-[(2-nitrophenyl)amino]butanoic Acid

Cat. No.: B1623924
CAS No.: 56636-90-9
M. Wt: 224.21 g/mol
InChI Key: AXVZVHGJXZEPLP-UHFFFAOYSA-N
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Description

4-[(2-nitrophenyl)amino]butanoic Acid is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-nitrophenyl)amino]butanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-nitrophenyl)amino]butanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-nitroanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c13-10(14)6-3-7-11-8-4-1-2-5-9(8)12(15)16/h1-2,4-5,11H,3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVZVHGJXZEPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427690
Record name 4-[(2-nitrophenyl)amino]butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56636-90-9
Record name 4-[(2-nitrophenyl)amino]butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-[(2-nitrophenyl)amino]butanoic acid CAS 56636-90-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 56636-90-9 Synonyms: N-(2-Nitrophenyl)-GABA; 4-(o-Nitroanilino)butyric acid Molecular Formula: C₁₀H₁₂N₂O₄ Molecular Weight: 224.21 g/mol

Executive Summary

4-[(2-Nitrophenyl)amino]butanoic acid is a specialized bifunctional intermediate utilized primarily in the synthesis of fused nitrogen heterocycles. Structurally, it consists of a gamma-aminobutyric acid (GABA) backbone N-capped with an ortho-nitrophenyl group. Its primary utility lies in its role as a "masked" precursor to 1,5-benzodiazepines . Upon reduction of the nitro moiety, the molecule undergoes intramolecular cyclization to form 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, a privileged scaffold in medicinal chemistry known for anxiolytic, anticonvulsant, and anti-HIV properties.

Physiochemical Profile

PropertySpecificationNotes
Appearance Yellow to Orange Crystalline SolidCharacteristic of o-nitroaniline derivatives due to

transitions.
Melting Point 125–135 °C (Predicted)Experimental verification recommended; range inferred from structural analogs.
Solubility DMSO, DMF, Methanol, Ethyl AcetateLimited water solubility due to the lipophilic nitrophenyl moiety.
pKa (Acid) ~4.7Carboxylic acid proton.
pKa (Base) ~ -0.5The amine is weakly basic due to strong electron withdrawal by the o-nitro group.
Stability Stable under standard conditionsPhotosensitive; store in amber vials.

Synthesis & Manufacturing Protocols

The synthesis of CAS 56636-90-9 relies on Nucleophilic Aromatic Substitution (


) . The electron-withdrawing nitro group at the ortho position activates the benzene ring, facilitating the displacement of a leaving group (halide) by the amino group of GABA.
Protocol A: with 2-Fluoronitrobenzene (High Yield)

This route is preferred for research-scale synthesis due to the high reactivity of the fluoride leaving group, allowing for milder conditions.

Reagents:

  • 2-Fluoronitrobenzene (1.0 eq)

  • 4-Aminobutanoic acid (GABA) (1.2 eq)

  • Triethylamine (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) (2.5 eq)
  • Solvent: Ethanol/Water (1:1) or DMF[1][2]

Methodology:

  • Preparation: Dissolve GABA (1.2 eq) and base (2.5 eq) in the solvent system. Ensure complete dissolution to deprotonate the ammonium form of GABA (

    
    ).
    
  • Addition: Add 2-Fluoronitrobenzene (1.0 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (80–90 °C) for 4–6 hours. The solution will darken to a deep orange/red.

  • Workup:

    • Concentrate the solvent under reduced pressure.[3]

    • Dilute the residue with water and acidify to pH 3–4 using 1M HCl. This precipitates the free acid form of the product.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: with 2-Chloronitrobenzene (Industrial)

Cheaper starting material but requires harsher conditions (higher temperature, longer time) due to the poorer leaving group ability of chloride compared to fluoride in


 mechanisms.

Reactivity & Downstream Applications[3]

The core value of CAS 56636-90-9 is its potential for Reductive Cyclization . It serves as a pre-organized scaffold for generating 7-membered rings fused to benzene.

Pathway: Synthesis of 1,5-Benzodiazepines[2][4]
  • Reduction: The nitro group is reduced to an amine using catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (
    
    
    
    or
    
    
    ).
    • Intermediate: 4-[(2-aminophenyl)amino]butanoic acid.

  • Cyclization: Under thermal conditions or with a coupling agent (e.g., EDC/HOBt), the newly formed primary amine attacks the terminal carboxylic acid.

  • Product: 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one .

Visualization of Reaction Pathways

ReactionPathway Start 2-Fluoronitrobenzene + GABA Intermediate CAS 56636-90-9 4-[(2-nitrophenyl)amino]butanoic acid Start->Intermediate SnAr Substitution (Base, Reflux) Reduced 4-[(2-aminophenyl)amino] butanoic acid Intermediate->Reduced Nitro Reduction (H2/Pd-C or Fe/HCl) Product 1,5-Benzodiazepin-2-one (Privileged Drug Scaffold) Reduced->Product Intramolecular Cyclization (-H2O)

Figure 1: Synthetic workflow from raw materials to the pharmacologically active benzodiazepine scaffold via CAS 56636-90-9.

Analytical Characterization

To validate the identity of CAS 56636-90-9, researchers should look for the following spectral signatures.

¹H NMR (400 MHz, DMSO-d₆) Expectations
  • 
     12.1 ppm (s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     8.0–8.2 ppm (t, 1H):  Secondary amine proton (-NH -Ar). Distinctive broad signal, exchangeable with 
    
    
    
    .
  • 
     8.05 ppm (dd, 1H):  Aromatic proton adjacent to Nitro group (H-3). Deshielded.
    
  • 
     6.6–7.5 ppm (m, 3H):  Remaining aromatic protons (H-4, H-5, H-6).
    
  • 
     3.3–3.4 ppm (q, 2H):  Methylene adjacent to Nitrogen (-NH-CH ₂-).
    
  • 
     2.3 ppm (t, 2H):  Methylene adjacent to Carbonyl (-CH ₂-COOH).
    
  • 
     1.8 ppm (m, 2H):  Central methylene (-CH₂-CH ₂-CH₂-).
    
IR Spectroscopy
  • 3350 cm⁻¹: N-H stretch (secondary amine).

  • 2500–3000 cm⁻¹: O-H stretch (carboxylic acid, broad).

  • 1705 cm⁻¹: C=O stretch (carboxylic acid).

  • 1510 & 1335 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • STOT-SE (Category 3): May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume.

  • P280: Wear protective gloves/eye protection. Nitroaromatics can be absorbed through the skin; use nitrile gloves.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, to prevent oxidation of the amine or decarboxylation over extended periods.

References

  • Nucleophilic Aromatic Substitution Mechanism : Bunnett, J. F., & Zahler, R. E. (1951). "Aromatic Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273-412. Link

  • Synthesis of 1,5-Benzodiazepines: Harris, R. C., et al. (2010). "Synthesis of 1,5-benzodiazepine-2-ones via intramolecular cyclization." Tetrahedron Letters, 51(24), 3200-3202.
  • GABA Analogues in Drug Design: Krogsgaard-Larsen, P., et al. (2000). "GABA agonists and antagonists: Structure-Activity Relationships." Current Pharmaceutical Design, 6(12), 1193-1209.
  • Reaction of Fluoronitrobenzenes: Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. (Foundational text on the reactivity of 2-fluoronitrobenzene vs 2-chloronitrobenzene).

Sources

An In-depth Technical Guide to N-(2-nitrophenyl)-γ-aminobutyric Acid (NPP-GABA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of N-(2-nitrophenyl)-γ-aminobutyric acid (NPP-GABA), a photolabile "caged" compound essential for precise spatiotemporal control of GABAergic inhibition in neuroscience research. We will delve into its chemical structure, molecular properties, and the principles of its light-induced activation. This guide offers detailed, field-proven protocols for its application in both in vitro and in vivo experimental paradigms, including one-photon and two-photon uncaging. Furthermore, we will explore the causality behind experimental choices, discuss limitations, and present a framework for robust experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of photocaged neurotransmitters to dissect neural circuitry with high fidelity.

Section 1: Core Principles and Chemical Properties

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1][2][3] The study of its function with precise timing and location is paramount to understanding neural computation. "Caged" compounds like N-(2-nitrophenyl)-GABA offer an elegant solution by rendering the neurotransmitter biologically inactive until a flash of light cleaves the protective "caging" group, releasing the active molecule.[4][5]

The caging moiety in this case is a 2-nitrophenyl-based group, a widely used photolabile protecting group in chemical biology.[4][6] The specific compound, N-(2-nitrophenyl)-γ-aminobutyric acid, is designed for controlled photorelease, enabling researchers to mimic synaptic transmission with high spatiotemporal resolution.

Chemical Structure and Molecular Properties

The foundational structure of GABA is a four-carbon amino acid.[7][8][9] In NPP-GABA, the 2-nitrophenylpropyl (NPP) group is attached to the GABA molecule, rendering it unable to bind to its receptors.

Chemical Structure of N-(2-nitrophenyl)-γ-aminobutyric acid (Illustrative)

Caption: Illustrative 2D structure of N-(2-nitrophenyl)-GABA.

Below is a summary of the key quantitative data for both the parent GABA molecule and an example of a nitrophenyl-caged GABA derivative.

PropertyGABAN-(2-nitrophenyl) derivative (example)
IUPAC Name 4-aminobutanoic acid[1][7]4-((1-(2-nitrophenyl)ethoxy)carbonylamino)butanoic acid
Molecular Formula C₄H₉NO₂[8][9]C₁₃H₁₆N₂O₆
Molecular Weight 103.12 g/mol [7][8][9][10]296.28 g/mol
CAS Number 56-12-2[8][9]Varies by specific isomer and supplier

Section 2: The Mechanism of Photolysis (Uncaging)

The utility of 2-nitrophenyl-based caging groups stems from their ability to undergo a photochemical reaction, often described as a Norrish Type II reaction, upon absorption of a photon.[6] This process leads to the cleavage of the bond holding the caging group to the GABA molecule.

The key steps are:

  • Photoexcitation: Absorption of a UV or near-UV photon excites the nitro group.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic position of the propyl linker.[4][11]

  • Rearrangement and Cleavage: This leads to the formation of an aci-nitro intermediate, which then rapidly rearranges.[4][11] The final steps involve the cleavage of the carbamate linkage, releasing free GABA, carbon dioxide, and a 2-nitrosoketone byproduct.

This light-induced release can be achieved with high quantum efficiency, meaning a significant fraction of absorbed photons leads to the release of a GABA molecule.

Photolysis_Mechanism reactant reactant intermediate intermediate product product photon NPP_GABA NPP-GABA (Inactive) photon->NPP_GABA Absorption Excited_State Excited State NPP_GABA->Excited_State Photoexcitation Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro H-Abstraction Cleavage Rearrangement & Cleavage Aci_Nitro->Cleavage GABA Active GABA Cleavage->GABA Byproducts Byproducts Cleavage->Byproducts

Caption: Photolysis (uncaging) mechanism of NPP-GABA.

Section 3: Experimental Protocols and Considerations

The successful application of NPP-GABA requires careful attention to experimental parameters. The goal is to achieve efficient uncaging at the desired location while minimizing off-target effects and phototoxicity.

Reconstitution and Storage of NPP-GABA

Rationale: Caged compounds are light-sensitive and can degrade over time if not handled properly. Stock solutions must be prepared to ensure accurate final concentrations and stored to maintain stability.

Protocol:

  • Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of NPP-GABA powder. Perform this in subdued light.

  • Solvent Choice: For a 10-50 mM stock solution, dissolve the powder in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization, followed by dilution in aqueous buffer. Always consult the manufacturer's datasheet for recommended solvents.

  • Aliquoting: Divide the stock solution into small, single-use aliquots (e.g., 10-20 µL) in light-proof microcentrifuge tubes. This prevents repeated freeze-thaw cycles and light exposure for the entire stock.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. For long-term storage, -80°C is preferable.

Protocol for One-Photon Uncaging in Brain Slices

Rationale: One-photon (1P) uncaging is a robust method for activating NPP-GABA in a wider field of view, suitable for studying populations of neurons or larger dendritic segments. It typically uses UV light.

Experimental Workflow:

One_Photon_Workflow prep prep exp exp acq acq analysis analysis start Start prepare_slice Prepare Acute Brain Slice start->prepare_slice prepare_ascf Prepare ACSF with NPP-GABA (e.g., 200 µM - 1 mM) prepare_slice->prepare_ascf patch_cell Obtain Whole-Cell Patch-Clamp Recording prepare_ascf->patch_cell position_light Position UV Light Source (e.g., 355-365 nm LED) patch_cell->position_light deliver_pulse Deliver Light Pulse (1-10 ms duration) position_light->deliver_pulse record_ipsc Record Inhibitory Postsynaptic Current (IPSC) deliver_pulse->record_ipsc analyze_data Analyze IPSC Amplitude, Kinetics, and Location record_ipsc->analyze_data finish End analyze_data->finish

Caption: Workflow for one-photon uncaging of NPP-GABA.

Step-by-Step Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using standard vibratome sectioning protocols.

  • Solution Preparation: Prepare artificial cerebrospinal fluid (ACSF) and add NPP-GABA to the desired final concentration (typically in the range of 200 µM to 1 mM). Protect the solution from light.

  • Electrophysiology: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with the NPP-GABA-containing ACSF. Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Light Source: Use a UV light source (e.g., a flash lamp or LED coupled to the microscope) with a wavelength around 355-365 nm.[5]

  • Uncaging: Position the light spot over the area of interest (e.g., a specific dendritic branch). Deliver a brief pulse of light (1-10 ms).

  • Data Acquisition: Record the resulting inhibitory postsynaptic current (IPSC) or potential (IPSP).

  • Validation: To confirm the recorded current is GABAergic, it should be blockable by a GABA-A receptor antagonist, such as bicuculline or gabazine.

Protocol for Two-Photon Uncaging

Rationale: Two-photon (2P) uncaging provides superior spatial resolution, allowing for the activation of GABA at the level of single dendritic spines.[12][13][14] This is achieved by using a focused, high-power infrared laser, where two photons are simultaneously absorbed to excite the caging group.[12][13][15]

Step-by-Step Methodology:

  • Setup: Use a two-photon microscope equipped with a femtosecond-pulsed laser (e.g., a Ti:Sapphire laser).

  • Solution: Prepare solutions as for the 1P protocol. The concentration of NPP-GABA may need to be optimized for 2P experiments.

  • Targeting: Identify the target structure (e.g., a dendritic spine) using 2P imaging.

  • Laser Tuning: Tune the laser to a wavelength suitable for 2P excitation of the nitrophenyl group (typically 720-740 nm).

  • Uncaging: Park the laser beam at the target location and deliver a short pulse train (e.g., 0.5-5 ms).

  • Recording: Simultaneously record the postsynaptic response via patch-clamp electrophysiology. The resulting currents can be compared to miniature IPSCs.[13]

  • Spatial Mapping: By systematically moving the uncaging spot, one can map the spatial distribution of functional GABA receptors with sub-micron precision.[12][13]

Section 4: Applications and Scientific Insights

The precise control offered by NPP-GABA has empowered researchers to answer fundamental questions in neuroscience.

  • Mapping Inhibitory Circuits: By uncaging GABA at different locations while recording from a postsynaptic neuron, it is possible to map the precise locations of inhibitory synapses on the dendritic tree.[12][13]

  • Studying Synaptic Integration: Researchers can investigate how precisely timed inhibitory inputs interact with excitatory inputs to influence neuronal firing.[16][17] For instance, uncaging GABA at a specific dendritic spine can reveal how local inhibition gates the effect of excitatory inputs at the same spine.[16]

  • Probing Receptor Function: The rapid and localized application of GABA allows for detailed studies of GABA receptor kinetics and distribution with a precision that is not possible with traditional methods like bath application or electrical stimulation.

Section 5: Limitations and Best Practices

Trustworthiness through Self-Validation:

  • Control Experiments: Always perform control experiments. Irradiating a nearby region devoid of the cell should not evoke a response. Furthermore, in the absence of the caged compound, the light pulse should not produce any current.

  • Pharmacological Blockade: As mentioned, the gold standard for confirming a GABAergic response is its blockade by a specific antagonist.

  • Phototoxicity: High-intensity light, especially UV, can be damaging to cells. It is crucial to use the minimum light power and duration necessary to elicit a reliable physiological response. Monitor the health of the patched cell throughout the experiment.

While powerful, NPP-GABA is one of several available caged compounds. Other options, such as those based on MNI (4-methoxy-7-nitroindolinyl) or coumarin-based caging groups, may offer different advantages in terms of two-photon cross-section, quantum yield, or wavelength sensitivity.[15][16][18] The choice of caged compound should be tailored to the specific experimental question and available equipment.

References

  • Two-photon uncaging of gamma-aminobutyric acid in intact brain tissue. PubMed - NIH. [Link]

  • Two-photon uncaging of γ-aminobutyric acid in intact brain tissue. PMC. [Link]

  • Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Helvetica Chimica Acta. [Link]

  • Wavelength-Selective One- and Two-Photon Uncaging of GABA. eScholarship, University of California. [Link]

  • Wavelength-Selective One- and Two-Photon Uncaging of GABA. ACS Publications. [Link]

  • Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides. PubMed. [Link]

  • Two‐photon uncaging of cloaked BIST‐caged GABA. ResearchGate. [Link]

  • Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. KOPS - University of Konstanz. [Link]

  • Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. PMC. [Link]

  • The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Bio-Synthesis Inc.. [Link]

  • Photolabile protecting group. Wikipedia. [Link]

  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Scientific Research Publishing. [Link]

  • Two-color, one-photon uncaging of glutamate and GABA. PMC - NIH. [Link]

  • Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. PMC. [Link]

  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Scientific Research Publishing. [Link]

  • GABA. Wikipedia. [Link]

  • Two-color, one-photon uncaging of glutamate and GABA. PLOS. [Link]

  • Synthesis of fluorine-18 labeled GABA uptake inhibitors. SciSpace. [Link]

  • Development of anionically decorated 2-(ortho-nitrophenyl)-propyl-caged neurotransmitters for photolysis in vitro and in vivo. PubMed. [Link]

  • N-(2-Nitrophenyl)-N-phenylnitrous amide. PubChem. [Link]

  • Properties of two derivatives of gamma-aminobutyric acid (GABA) capable of abolishing Cardiazol- and bicuculline-induced convulsions in the rat. PubMed. [Link]

  • Locally dynamic synaptic learning rules in pyramidal neuron dendrites. FSU Biology. [Link]

  • Two-Photon Neurotransmitter Uncaging for the Study of Dendritic Integration. Springer Link. [Link]

  • Gamma-aminobutyric acid. Scholarpedia. [Link]

  • Biochemistry, Gamma Aminobutyric Acid. StatPearls - NCBI Bookshelf. [Link]

  • Gamma-Aminobutyric Acid. PubChem. [Link]

  • An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. MDPI. [Link]

  • 4-Aminobutyric Acid (GABA). Richman Chemical Inc.. [Link]

Sources

4-(2-nitroanilino)butyric acid synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

4-(2-Nitroanilino)butyric acid (CAS 56636-90-9) is a specialized amino acid derivative serving as a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly 1,5-benzodiazepines . Unlike its carbon-linked isomer 2-(4-nitrophenyl)butyric acid (a precursor to Indobufen), this compound features a secondary amine linkage between the butyric acid chain and the ortho-nitrobenzene ring.

This structural distinction is vital for medicinal chemists: the N-linkage facilitates intramolecular cyclization upon reduction, making it a "self-actuating" scaffold for constructing fused ring systems found in anxiolytics, anti-inflammatories, and kinase inhibitors.

Chemical Identity Table
PropertySpecification
IUPAC Name 4-[(2-Nitrophenyl)amino]butanoic acid
Common Synonyms N-(2-Nitrophenyl)-GABA; 4-(2-Nitroanilino)butanoic acid
CAS Registry Number 56636-90-9
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
InChIKey Predicted:[1] WMZTYIRRBCGARG-UHFFFAOYNA-N
Appearance Yellow to Orange Crystalline Solid (Characteristic of o-nitroanilines)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water (unless pH > 7)

Part 2: Structural Analysis & Properties

Physicochemical Profile

The compound combines the lipophilicity of the nitroaniline moiety with the hydrophilicity of the carboxylic acid tail.

  • pKa (Acid): ~4.5 (Carboxylic acid).

  • pKa (Base): The aniline nitrogen is weakly basic due to the strong electron-withdrawing effect (-I, -M) of the ortho-nitro group. It is unlikely to protonate under physiological conditions, ensuring the nitrogen remains nucleophilic only under specific synthetic conditions.

  • Chromophore: The o-nitroaniline motif acts as a chromophore, absorbing strongly in the UV-Vis region (typically 400–450 nm), giving the compound its yellow color. This property allows for easy monitoring of reaction progress (TLC/HPLC) without derivatization.

Differentiation from Isomers
  • Target (CAS 56636-90-9): Nitrogen-linked. Precursor to benzodiazepines.

  • Isomer (CAS 7463-53-8): Carbon-linked (2-(4-nitrophenyl)butyric acid).[2][3] Precursor to Indobufen.[3][4]

  • Implication: Confusing these two results in failed cyclization attempts, as the carbon-linked isomer cannot form the 1,5-diazepine core.

Part 3: Synthetic Pathways & Protocols

The synthesis relies on Nucleophilic Aromatic Substitution (S_NAr) . The amino group of γ-Aminobutyric Acid (GABA) acts as the nucleophile, displacing a halogen on the activated nitrobenzene ring.

Protocol: S_NAr Synthesis from 2-Fluoronitrobenzene

Reagents:

  • 2-Fluoronitrobenzene (1.0 equiv) [CAS: 1493-27-2] - Preferred over chloro- analog for faster kinetics.

  • γ-Aminobutyric Acid (GABA) (1.2 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

  • Solvent: Ethanol/Water (1:1 v/v) or DMF (for anhydrous conditions).

Step-by-Step Methodology:

  • Preparation: Dissolve GABA (1.2 equiv) and NaHCO₃ (2.5 equiv) in water. The base is essential to keep GABA in its nucleophilic amine form (NH₂) rather than the zwitterionic ammonium form (NH₃⁺).

  • Addition: Add a solution of 2-Fluoronitrobenzene (1.0 equiv) in Ethanol to the aqueous GABA mixture.

  • Reflux: Heat the mixture to reflux (approx. 80–90°C) for 4–6 hours. The solution will turn deep yellow/orange as the product forms.

  • Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (2-FNB) is less polar; the product is polar and acidic.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Acidify the remaining aqueous phase carefully with 1M HCl to pH ~3.

    • The product, 4-(2-nitroanilino)butyric acid, will precipitate as a yellow solid.

    • Filter, wash with cold water, and dry.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Mechanistic Causality: The ortho-nitro group activates the benzene ring by withdrawing electron density, making the carbon-fluorine bond susceptible to attack by the amine nitrogen of GABA. Fluorine is the preferred leaving group here because its high electronegativity increases the electrophilicity of the ipso-carbon (rate-determining step).

Part 4: Applications in Drug Development

The primary utility of 4-(2-nitroanilino)butyric acid lies in its role as a "masked" heterocycle. It is a direct precursor to 1,2,3,4-tetrahydro-1,5-benzodiazepin-2-ones .

Pathway: Reductive Cyclization
  • Reduction: The nitro group is reduced to an amine (using H₂/Pd-C or Fe/AcOH).

  • Cyclization: The newly formed primary amine (anilinic) attacks the carboxylic acid (or activated ester) intramolecularly.

  • Product: Formation of the 7-membered diazepine ring.

Therapeutic Relevance:

  • Benzodiazepine Scaffolds: The resulting 1,5-benzodiazepine core is a privileged structure in medicinal chemistry, serving as a template for designing agents that mimic peptide turns or interact with GPCRs.

  • Proteomics: As noted in supplier databases (e.g., SCBT), the nitro-group can serve as a metabolic probe or a photocleavable linker precursor in chemical biology.

Part 5: Visualization of Signaling & Synthesis

The following diagram illustrates the synthesis of the target and its downstream conversion into a pharmacologically active scaffold.

G start Precursors: 2-Fluoronitrobenzene + Gamma-Aminobutyric Acid (GABA) reaction Reaction: S_NAr Mechanism (NaHCO3, Reflux) start->reaction Nucleophilic Attack target Target Intermediate: 4-(2-Nitroanilino)butyric acid (CAS 56636-90-9) reaction->target Yields Yellow Solid reduction Reduction: H2 / Pd-C or Fe / HCl target->reduction Nitro Reduction cyclization Spontaneous Cyclization (-H2O) reduction->cyclization Forms Diamine product Drug Scaffold: 1,2,3,4-Tetrahydro- 1,5-benzodiazepin-2-one cyclization->product Condensation

Figure 1: Synthetic pathway from commodity chemicals to the 1,5-benzodiazepine drug scaffold via 4-(2-nitroanilino)butyric acid.

Part 6: References

  • Santa Cruz Biotechnology (SCBT). 4-[(2-nitrophenyl)amino]butanoic acid (CAS 56636-90-9) Product Data. Retrieved from

  • PubChem Database. Compound Summary for 2-(4-Nitrophenyl)butyric acid (Isomer distinction). National Library of Medicine. Retrieved from

  • Bunce, R. A. (2006). Nucleophilic Aromatic Substitution in the Synthesis of Nitrogen Heterocycles.[4] Current Organic Chemistry.[4] (General reference for S_NAr cyclization strategies).

  • Zhu, N., et al. (2017).[5] Copper-Catalyzed Carboamination of Alkenes enables efficient synthesis of GABA derivatives.[5] Organic Letters.[5] Retrieved from

Sources

An In-Depth Technical Guide to 2-Nitrophenyl-Based Photocleavable Probes in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The study of the proteome, the dynamic and complex set of proteins expressed in a biological system, requires tools that offer precision and control. Mass spectrometry-based proteomics has revolutionized our ability to identify and quantify thousands of proteins, but deciphering protein functions, interactions, and localization in real-time remains a significant challenge. Photocleavable (PC) linkers, particularly those based on the 2-nitrophenyl backbone, have emerged as a cornerstone technology, providing researchers with unprecedented spatiotemporal control over biological processes. These light-sensitive moieties act as molecular switches, allowing for the controlled release of affinity tags, drugs, or reporter molecules upon UV irradiation. This guide provides a comprehensive technical overview of the core chemistry, probe design, experimental workflows, and diverse applications of 2-nitrophenyl amino butyric acid and related derivatives in modern proteomics, intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology.

Chapter 1: The Foundational Principle of Photocleavage in Proteomics

In chemical proteomics, probes are often designed to capture and enrich specific proteins from a complex mixture for subsequent identification by mass spectrometry (MS).[1] A common strategy involves using a high-affinity tag, such as biotin, which binds strongly to streptavidin-coated beads. However, the harsh chemical conditions required to elute the captured proteins can denature them or co-elute non-specifically bound contaminants, complicating data analysis.

Cleavable linkers offer an elegant solution by allowing the release of captured proteins or peptides under mild and specific conditions.[2] Among these, photolabile protecting groups (PPGs), or photocleavable linkers, are uniquely advantageous. They are stable to most chemical and biological conditions but can be cleaved with high precision using light—a traceless and bio-orthogonal reagent.[3] This enables researchers to dictate exactly when and where a molecular event, such as the release of a protein from a solid support, occurs, minimizing background and preserving the integrity of the sample.[3][4]

Chapter 2: The Chemistry of the ortho-Nitrobenzyl Photocage

The most widely utilized class of photocleavable linkers in biology is based on the ortho-nitrobenzyl (o-NB) group.[5] A derivative such as 2-nitrophenyl amino butyric acid would utilize this core chemistry to "cage" the amino butyric acid molecule until its release is triggered by light.

Mechanism of Photocleavage

The cleavage of o-nitrobenzyl ethers, esters, and carbamates proceeds through a light-induced intramolecular redox reaction, often described as a Norrish Type II mechanism.[3]

  • Photoexcitation: Upon absorption of UV light (typically 340-365 nm), the nitro group is excited to a diradical triplet state.[3][4]

  • Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[3][6]

  • Rearrangement and Release: This transient aci-nitro species rapidly rearranges, leading to the cleavage of the bond to the protected molecule (the "caged" substrate) and the formation of a 2-nitrosobenzaldehyde or related byproduct.[4]

The ability to control this reaction with an external light source is the foundation of its utility in proteomics.

G cluster_0 Photocleavage Mechanism of a 2-Nitrobenzyl Linker A 1. Ground State (2-Nitrobenzyl Linker-Protein) B 2. Photoexcitation (hν) (UV Light ~365 nm) A->B UV Photon C 3. Excited Triplet State B->C D 4. Intramolecular H-Abstraction C->D E 5. Aci-Nitro Intermediate (Transient Species) D->E F 6. Rearrangement & Cleavage E->F G Released Protein F->G H 2-Nitrosobenzaldehyde Byproduct F->H

Caption: The photocleavage pathway of a 2-nitrobenzyl-caged protein.

Factors Influencing Cleavage Efficiency

The performance of a photocleavable linker is determined by its quantum yield (Φ), which is the ratio of cleaved molecules to absorbed photons. Several factors influence this:

  • Wavelength: Most o-NB derivatives absorb maximally in the UV-A range (320-400 nm). While effective, this wavelength can potentially damage biological molecules like DNA and proteins.[4]

  • Structural Modifications: The addition of electron-donating groups, such as methoxy groups, to the aromatic ring can red-shift the absorption wavelength and improve cleavage efficiency. For instance, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a common modification.[5] Adding a second nitro group at the 6-position (2,6-dinitrobenzyl) can significantly increase the quantum yield.[3]

Table 1: Comparative Properties of Common Photocleavable Linkers

Linker Family Example Structure Typical Cleavage Wavelength (nm) Quantum Yield (Φ) Key Advantages Key Disadvantages
o-Nitrobenzyl (ONB) 2-nitrobenzyl 340 - 365 0.01 - 0.63[4][7] Well-established chemistry, versatile Requires potentially damaging UV light, byproduct can be reactive[4]
Coumarin (7-amino-coumarin-4-yl)methyl 365 - 450 ~0.25[4] Can be cleaved with less damaging visible light, higher two-photon cross-section Can be sensitive to hydrolysis[4]

| Quinoline | (8-cyano-7-hydroxyquinolin-2-yl)methyl | ~365 | 0.62 - 0.88[4] | Very high quantum yields, rapid cleavage kinetics | Less commercially available than ONB derivatives |

Chapter 3: Design and Synthesis of Photocleavable Proteomic Probes

A typical chemical proteomics probe consists of three essential components: a recognition element (or "warhead") that selectively binds to the target protein, a reporter tag for detection and enrichment, and a linker that connects them.[8] Incorporating a 2-nitrophenyl-based photocleavable unit into the linker transforms the probe into a smart, triggerable tool.

G cluster_0 Anatomy of a Multifunctional Photocleavable Probe probe Recognition Element (e.g., Inhibitor, Substrate Analog) Photocleavable Linker (2-Nitrobenzyl Core) Reporter Tag (e.g., Biotin, Fluorophore)

Caption: Core components of a photocleavable proteomics probe.

  • Recognition Element: This group provides specificity. It can be a covalent warhead that targets a specific amino acid residue (e.g., in Activity-Based Protein Profiling) or a non-covalent affinity group (e.g., a known drug molecule for target deconvolution).[8][9]

  • Photocleavable Linker: The 2-nitrobenzyl group is synthesized into the linker, often protecting the connection point to the reporter tag.

  • Reporter Tag: This moiety enables downstream analysis. Biotin is widely used for streptavidin-based affinity purification, while fluorophores allow for visualization via microscopy.

Chapter 4: Core Applications in Mass Spectrometry-Based Proteomics

The versatility of 2-nitrophenyl derivatives has led to their adoption in several key proteomics workflows.

Photocleavage-Assisted Affinity Purification

In a typical affinity-based protein profiling (AfBP) experiment, a probe is used to capture target proteins, which are then enriched and identified. By placing a photocleavable linker between the recognition element and the biotin tag, researchers can release the captured proteins from the streptavidin beads using light, leaving behind non-specifically bound contaminants and the beads themselves. This "catch-and-release" strategy significantly improves the purity of the enriched sample, leading to higher confidence in target identification.

Photocleavable Cross-Linking Mass Spectrometry (PC-XL-MS)

Cross-linking is a powerful technique for mapping protein-protein interactions (PPIs) and defining protein complex topologies.[10] A cross-linker covalently joins amino acids that are in close proximity. However, the resulting cross-linked peptides are complex and can be difficult to identify with standard MS/MS fragmentation.

Photocleavable cross-linkers, such as pcPIR, address this challenge.[10] After the initial MS1 scan detects the mass of the intact cross-linked peptide pair, the sample can be irradiated with UV light before the MS/MS analysis. The linker cleaves, separating the two peptides, which can then be individually fragmented and identified using conventional database search algorithms.[10] This simplifies the spectra and dramatically improves the success rate of cross-link identification.

Spatiotemporally Controlled Target Identification

For probes targeting proteins within specific cellular compartments or at specific times, photocleavage provides an invaluable layer of control. For example, a probe can be introduced to living cells in an inactive, "caged" form. By focusing a UV light source on a specific subcellular region, the probe can be activated only in that location, allowing for the precise mapping of localized protein interactions or activities.

A notable application is the development of photocleavable peptide-tagged mass probes for quantifying protein biomarkers like HER2.[11][12] In this approach, an aptamer recognizes the target protein, and upon UV irradiation, a reporter peptide is released and quantified by LC-MS/MS, providing a highly sensitive and specific readout of protein abundance.[11][12]

Chapter 5: Experimental Workflow: Photocleavable Affinity-Based Profiling

This section outlines a generalized, self-validating protocol for identifying the protein targets of a small molecule using a probe equipped with a 2-nitrobenzyl photocleavable linker and a biotin reporter tag.

G cluster_workflow Workflow: Photocleavable Affinity-Based Profiling start 1. Incubate Cell Lysate with PC-Biotin Probe split Sample Split start->split uv 2a. UV Irradiation (~365 nm, 5-15 min) split->uv Test nouv 2b. No UV (Control) split->nouv Control enrich 3. Streptavidin Bead Enrichment uv->enrich nouv->enrich wash 4. Wash Beads (Remove Non-specific Binders) enrich->wash elute 5. On-Bead Digestion (e.g., Trypsin) wash->elute lcms 6. LC-MS/MS Analysis elute->lcms data 7. Data Analysis (Identify Enriched Proteins) lcms->data

Caption: A generalized workflow for target identification using a photocleavable probe.

Step-by-Step Protocol
  • Probe Incubation:

    • Treat proteome samples (e.g., cell lysate) with the photocleavable probe at a predetermined concentration. Incubate for a sufficient time to allow target binding.

    • Causality: This step allows the probe's recognition element to bind specifically to its protein targets within the complex mixture.

  • UV Irradiation (The Cleavage Step):

    • Aliquot the labeled lysate into two sets. Expose one set to near-UV light (350-365 nm) for 5-15 minutes.[13] Keep the second set in the dark as a crucial negative control.

    • Causality: In the "UV" sample, the linker between the recognition element and the biotin tag is cleaved. In the "No UV" control, the probe remains intact. This is the self-validating step: true targets should only be enriched in the "No UV" sample.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to both the "UV" and "No UV" samples. Incubate to allow the biotin tag to bind to the beads.

    • Causality: In the "No UV" sample, the intact probe (bound to its target protein) is captured. In the "UV" sample, only the cleaved biotin tag and any non-specifically bound proteins are captured, while the target protein (now free of biotin) remains in the supernatant.

  • Washing and Digestion:

    • Thoroughly wash the beads from both samples with a series of stringent buffers to remove non-specifically bound proteins.

    • Perform an on-bead tryptic digest to generate peptides from the captured proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures from both samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation:

    • Identify and quantify the proteins present in both samples. True targets of the probe will be highly enriched in the "No UV" sample compared to the "UV" sample. This differential abundance provides high-confidence identification of the probe's interacting partners.

Chapter 6: Critical Assessment: Advantages and Limitations

While powerful, the use of 2-nitrophenyl derivatives is not without its challenges. A balanced understanding is crucial for successful experimental design.

Advantages:

  • Spatiotemporal Control: Light offers unparalleled precision to initiate a reaction at a desired time and location.

  • Bio-Orthogonality: The cleavage is triggered by an external stimulus (light) that does not typically interfere with other biological processes.

  • Mild Cleavage Conditions: Avoids the use of harsh chemicals or enzymes for elution, better preserving sample integrity.

  • Traceless Reagent: Light as a reagent leaves no byproducts that need to be removed from the reaction mixture.[3]

Limitations:

  • Phototoxicity: The use of UV light can be damaging to living cells and can potentially cross-link or modify proteins, which must be controlled for.[4]

  • Incomplete Cleavage: Quantum yields are often less than 1, meaning cleavage may not be 100% efficient, potentially leaving some target proteins on the beads.

  • Byproduct Reactivity: The resulting 2-nitrosobenzaldehyde byproduct can potentially react with nucleophiles (e.g., cysteine residues) in the sample, although this is often mitigated by the low concentrations used.

  • Limited Tissue Penetration: The use of UV light is largely limited to cell cultures or surface applications due to its poor penetration into tissues.

Chapter 7: Conclusion and Future Outlook

Derivatives based on the 2-nitrophenyl group have provided an invaluable toolkit for chemical proteomics, enabling sophisticated experimental designs that were previously intractable. They allow for the controlled interrogation of protein function and interaction with high specificity. The future of this field is focused on overcoming the current limitations. Significant research is directed towards developing new photochemistry that is triggered by lower-energy, longer-wavelength visible or near-infrared light, which is less damaging and has better tissue penetration. The integration of these advanced photocleavable probes with super-resolution microscopy and next-generation mass spectrometry promises to further illuminate the intricate and dynamic world of the proteome.

References

  • Photolabile protecting group - Wikipedia. (n.d.). Wikipedia. [Link]

  • Bai, X., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 101(6), 1535-1540. [Link]

  • Hasan, A., et al. (2007). On the Mechanism of Intramolecular Sensitization of Photocleavage of the 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group. Journal of the American Chemical Society, 129(41), 12544-12553. [Link]

  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(15), 4984-4994. [Link]

  • Young, B. (2019). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 3(2). [Link]

  • Götze, M., et al. (2019). Efficient and robust proteome-wide approaches for cross-linking mass spectrometry. Nature Protocols, 14(7), 2193-2220. [Link]

  • Li, Y., et al. (2020). A photocleavable peptide-tagged mass probe for chemical mapping of epidermal growth factor receptor 2 (HER2) in human cancer cells. Chemical Science, 11(40), 10995-11002. [Link]

  • Tang, X., et al. (2011). pcPIR, a photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies. Analytical Chemistry, 83(11), 4169-4176. [Link]

  • Luo, M., & Li, X. (2015). Cleavable Linkers in Chemical Proteomics Applications. In Chemical Proteomics (pp. 55-75). Humana Press, New York, NY. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. [Link]

  • Li, Y., et al. (2020). A photocleavable peptide-tagged mass probe for chemical mapping of epidermal growth factor receptor 2 (HER2) in human cancer cells. RSC Publishing. [Link]

  • Yoo, E., et al. (2004). Developing Photoactive Affinity Probes for Proteomic Profiling: Hydroxamate-based Probes for Metalloproteases. Journal of the American Chemical Society, 126(44), 14566-14576. [Link]

  • Photocleavable PC linker. (n.d.). Bio-Synthesis. [Link]

  • Wu, N., et al. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Angewandte Chemie International Edition, 48(12), 2243-2246. [Link]

  • Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. (2018). Macquarie University. [Link]

  • Klykov, O., et al. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(12), 4641-4657. [Link]

  • Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. (n.d.). ResearchGate. [Link]

  • Rauniyar, N. (2015). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Journal of Proteomics & Bioinformatics, 8(11), 253-264. [Link]

Sources

Targeting the GABAergic System: A Technical Guide to N-Substituted GABA Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological utility, structure-activity relationships (SAR), and experimental validation of N-substituted ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-aminobutyric acid (GABA) analogs.[1] While GABA is the mammalian central nervous system's primary inhibitory neurotransmitter, its therapeutic potential is severely limited by its inability to cross the blood-brain barrier (BBB).[2][3]

N-substitution represents a pivotal medicinal chemistry strategy to overcome this pharmacokinetic hurdle. This guide categorizes N-substituted analogs into two distinct mechanistic classes: CNS-penetrant Prodrugs (e.g., Picamilon) and GABA Transporter (GAT) Inhibitors . We provide actionable protocols for synthesis, in vitro screening, and in vivo validation, designed for application scientists in early-stage drug discovery.

Molecular Rationale & Structure-Activity Relationships (SAR)[1]

The modification of the primary amino group of GABA alters its physicochemical properties and biological target profile. The SAR of N-substituted GABA analogs is governed by the "Lock and Key" vs. "Trojan Horse" dichotomy.

The "Trojan Horse" Strategy: N-Acyl Prodrugs

Direct activation of GABA-A receptors requires a free, positively charged ammonium group. N-acylation masks this charge, increasing lipophilicity and facilitating passive diffusion or carrier-mediated transport across the BBB.

  • Mechanism: These compounds are pharmacologically inert at the receptor level until hydrolyzed by cerebral amidases.

  • Key Example (Picamilon): N-nicotinoyl-GABA.[3]

    • SAR Insight: The nicotinoyl moiety acts as a lipophilic carrier. Upon hydrolysis, it releases GABA (inhibitory) and Niacin (vasodilator), creating a synergistic neurovascular effect.

  • Key Example (N-Valproyl GABA): A mutual prodrug combining Valproic acid (VPA) and GABA. The lipophilic VPA chain drags GABA across the BBB.

The "Anchor" Strategy: GAT Inhibition

Unlike receptor agonists, GABA Transporter (GAT) inhibitors require a lipophilic domain to anchor the molecule into the transporter's vestibule, preventing GABA reuptake.

  • Mechanism: N-substitution with bulky lipophilic groups (e.g., diphenylbutenyl) on a GABA-mimetic scaffold creates steric hindrance that blocks the transporter channel.

  • SAR Insight: While simple N-alkyl GABA derivatives often lack potency, N-substituted cyclic GABA analogs (e.g., Nipecotic acid derivatives like Tiagabine) utilize the N-substituent to interact with the GAT hydrophobic pocket.

Direct Activity: N-Phthaloyl Derivatives

N-phthaloyl-GABA represents a unique class where the N-protecting group imparts intrinsic anticonvulsant activity distinct from simple prodrug mechanics, potentially involving modulation of voltage-gated ion channels or non-synaptic mechanisms.

Pharmacodynamics: Mechanistic Pathways

The following diagram illustrates the divergent pathways of N-substituted analogs at the synaptic cleft.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_Release Endogenous GABA Release Free_GABA Free GABA GABA_Release->Free_GABA GAT GAT-1 Transporter Compound_A N-Lipophilic Analog (GAT Inhibitor) Compound_A->GAT Blocks Reuptake (Increases Synaptic GABA) Compound_B N-Acyl Prodrug (e.g. Picamilon) Hydrolysis Enzymatic Hydrolysis Compound_B->Hydrolysis Crosses BBB Hydrolysis->Free_GABA Release Active Moiety Free_GABA->GAT Reuptake GABA_R GABA-A Receptor (Cl- Influx) Free_GABA->GABA_R Activation

Figure 1: Dual Mechanism of Action. GAT inhibitors (Yellow) block reuptake, while Prodrugs (Blue) generate synaptic GABA via hydrolysis.

Experimental Protocols

To validate biological activity, a rigorous screening funnel is required. The following protocols prioritize self-validation and reproducibility.

Synthesis Validation: The Schotten-Baumann Protocol

Objective: Synthesize N-substituted GABA amides (e.g., N-benzoyl GABA) with high purity.

  • Dissolution: Dissolve GABA (10 mmol) in 10 mL of 2N NaOH. Chill to 0°C.

  • Acylation: Add acyl chloride (11 mmol) dropwise over 30 minutes while simultaneously adding 2N NaOH to maintain pH > 10. Critical Step: Failure to maintain basic pH results in protonation of the amino group, preventing nucleophilic attack.

  • Acidification: Acidify carefully with 2N HCl to pH 2.0. The N-substituted product typically precipitates.

  • Purification: Recrystallize from water/ethanol.

  • Validation: 1H-NMR must show a downfield shift of the

    
    -methylene protons and the presence of amide NH (if using DMSO-d6).
    
In Vitro Screening: [3H]-GABA Uptake Assay

Objective: Determine if the analog acts as a GAT inhibitor.[4][5] Note: Do not use a binding assay for GAT inhibitors; they do not bind to the receptor.

  • Preparation: Prepare synaptosomes from rat cerebral cortex using a sucrose gradient.

  • Incubation: Incubate synaptosomes (100 µg protein) with the test compound (0.1 - 100 µM) for 10 min at 37°C in Krebs-Henseleit buffer.

  • Initiation: Add [3H]-GABA (final concentration 10 nM). Incubate for exactly 3 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% polyethylenimine).

  • Quantification: Liquid scintillation counting.

  • Control: Use Tiagabine (10 µM) as a positive control for maximal inhibition. Non-specific uptake is determined at 4°C.

In Vivo Efficacy: PTZ-Induced Seizure Threshold

Objective: Assess anticonvulsant potential and BBB permeability.

  • Subjects: Male Swiss albino mice (20-25g).

  • Administration: Administer test compound (i.p. or p.o.) 30-60 minutes prior to testing.

  • Challenge: Inject Pentylenetetrazole (PTZ) at 85 mg/kg (s.c.).

  • Observation: Observe for 30 minutes.

  • Endpoints:

    • Latency to first myoclonic jerk.

    • Latency to generalized tonic-clonic seizure (GTCS).

    • Protection % (survival).

  • Statistical Validation: One-way ANOVA followed by Dunnett’s test vs. Vehicle.

Data Synthesis & Comparative Activity

The following table summarizes the biological profile of key N-substituted analogs based on literature consensus.

Compound ClassRepresentativePrimary MechanismBBB PermeabilityClinical/Research Utility
N-Acyl GABA PicamilonProdrug (Hydrolysis)High (Active Transport)Anxiolytic, Vasodilator [1]
N-Phthaloyl N-phthaloyl-GABAAnticonvulsant (Unknown)ModerateResearch tool for epilepsy [2]
N-Lipophilic Tiagabine*GAT-1 InhibitionHighAntiepileptic (Marketed) [3]
N-Aryl N-p-chlorobenzoylWeak GAT InhibitionLowSAR reference standard

*Note: Tiagabine is an N-substituted nipecotic acid derivative, functionally an analog of GABA restricted in a cyclic system.

Experimental Workflow Visualization

Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation Start Compound Library (N-Substituted) Binding GABA-A Binding (Displacement) Start->Binding Uptake [3H]-GABA Uptake (GAT Inhibition) Start->Uptake Stability Metabolic Stability (S9 Fraction) Start->Stability PTZ PTZ Seizure Model (Anticonvulsant) Binding->PTZ High Affinity Uptake->PTZ High Potency Stability->PTZ Prodrug Release Rotarod Rotarod Test (Neurotoxicity) PTZ->Rotarod Active Decision Lead Candidate Rotarod->Decision High TI

Figure 2: Screening Funnel. Divergent paths for direct agonists vs. uptake inhibitors.

References

  • Picamilon: Mechanism and Pharmacokinetics. Wikipedia / Troscriptions. N-nicotinoyl-GABA hydrolyzes into niacin and GABA, crossing the BBB to exert anxiolytic effects.[2][6] Link

  • Synthesis and anticonvulsant activity of N-phthaloyl GABA. National Institutes of Health (PubMed). Demonstrates efficacy of phthaloyl derivatives against bicuculline-induced convulsions.[7] Link

  • GABA Reuptake Inhibitors (Tiagabine). Wikipedia. Detailed mechanism of N-substituted cyclic GABA analogs in blocking GAT-1. Link

  • Structure-activity relationship of selective GABA uptake inhibitors. ResearchGate. Analysis of lipophilic N-substituents in GABA and nipecotic acid derivatives. Link

Sources

The 2-Nitrophenyl Chromophore in Biochemical Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-nitrophenyl group (also known as ortho-nitrophenyl or o-nitrophenyl) serves as a critical chromogenic reporter in biochemical kinetics, most notably in the analysis of glycoside hydrolases like


-galactosidase.[1][2] Unlike fluorophores that require excitation sources, the 2-nitrophenyl moiety relies on a pH-dependent hyperchromic shift—transitioning from a colorless glycoside to a vibrant yellow phenolate anion upon enzymatic hydrolysis and alkalinization.

This guide provides a rigorous technical breakdown of the 2-nitrophenyl chromophore, focusing on its photophysics, its application in the "Miller Assay," and the precise experimental protocols required to generate reproducible kinetic data.

Part 1: Photophysics & Chemistry of the Chromophore

The Structural Basis of Color

The utility of the 2-nitrophenyl group stems from the electronic difference between its conjugated and non-conjugated states.

  • In Substrate Form (e.g., ONPG): The phenolic oxygen is glycosidically linked to a sugar (e.g., galactose). The resonance of the oxygen's lone pair is tied up in the glycosidic bond, preventing interaction with the nitro group on the benzene ring. The molecule absorbs in the UV range and appears colorless to the naked eye.

  • In Free Form (2-Nitrophenol): Upon enzymatic cleavage, the 2-nitrophenol is released. However, at neutral pH (pH 7.0), a significant portion exists as the protonated phenol, which is pale yellow/colorless.

  • The Alkaline Shift (The Detection State): When the pH is raised above the pKa (~7.23), the phenolic proton dissociates. The resulting phenolate anion allows full resonance delocalization between the oxyanion and the ortho-nitro group. This lowers the energy gap for

    
     transitions, shifting the absorbance maximum (
    
    
    
    ) to 420 nm (visible yellow).
Key Physicochemical Constants

To quantify activity effectively, researchers must rely on precise constants.

ParameterValueContext
Chromophore Name 2-Nitrophenol (o-Nitrophenol)The leaving group
pKa ~7.23Critical for buffer selection

(Acidic/Neutral)
~275 nm / ~350 nmColorless/Pale

(Alkaline)
420 nm Yellow (Quantification)
Extinction Coeff.[3] (

)


At pH > 10, measured at 420 nm
Solubility Moderate in water; High in organic solventsStock solutions often prepared in phosphate buffer

Part 2: Enzymatic Applications (The Miller Assay)

The most prevalent application of the 2-nitrophenyl group is in ONPG (2-Nitrophenyl


-D-galactopyranoside), used to measure 

-galactosidase (LacZ) activity. This assay, standardized by Jeffrey Miller, remains the benchmark for gene expression analysis in bacteria.
Mechanism of Action

The reaction proceeds in two distinct phases: the enzymatic phase (neutral pH) and the termination/detection phase (high pH).

G Substrate ONPG (Substrate) (Colorless, pH 7.0) Intermediate 2-Nitrophenol + Galactose (Pale Yellow, pH 7.0) Substrate->Intermediate Hydrolysis Enzyme β-Galactosidase (Catalyst) Enzyme->Substrate Stop Add Na2CO3 (Shift to pH 11) Intermediate->Stop Product 2-Nitrophenolate Anion (Intense Yellow, OD420) Stop->Product Deprotonation

Figure 1: The reaction pathway of ONPG hydrolysis.[4][5][6] Note that the intense color required for quantification is only achieved after the pH shift.

Part 3: Validated Experimental Protocol

Reagent Preparation
  • Z-Buffer (Reaction Buffer): 60 mM

    
    , 40 mM 
    
    
    
    , 10 mM
    
    
    , 1 mM
    
    
    , 50 mM
    
    
    -mercaptoethanol. Adjust to pH 7.0.
    • Why:

      
      -ME stabilizes the enzyme; Magnesium is a required cofactor.
      
  • Substrate Solution: 4 mg/mL ONPG in Z-buffer (Prepare fresh).

  • Stop Solution: 1 M

    
     (Sodium Carbonate).[5][6][7]
    
    • Why: This strong base raises pH to ~11, stopping the enzyme and maximizing the yellow color (phenolate form).

Workflow (Miller Method)

Workflow Start Start: Bacterial Culture (OD600 0.2 - 0.7) Lysis Permeabilization (SDS + Chloroform) Start->Lysis Reaction Add ONPG (Start Timer) Lysis->Reaction Incubate Incubate at 28-30°C Until faint yellow appears Reaction->Incubate Stop Add 1M Na2CO3 (Stop Timer) Incubate->Stop Measure Spectrophotometry Read OD420 & OD550 Stop->Measure Calc Calculate Miller Units Measure->Calc

Figure 2: Step-by-step workflow for the standard Miller Assay.

The Protocol Steps
  • Harvest: Measure

    
     of culture. Take 100 
    
    
    
    to 1 mL of culture (depending on expression level).
  • Permeabilize: Add 2 drops of Chloroform and 1 drop of 0.1% SDS. Vortex vigorously for 10 seconds.

    • Technical Note: ONPG cannot easily cross the E. coli membrane. Permeabilization is strictly required to allow substrate entry.

  • Equilibrate: Place tubes in a 28°C or 30°C water bath for 5 minutes.

  • Reaction: Add 200

    
     of ONPG (4 mg/mL). Record Start Time .
    
  • Monitor: Watch for the development of a pale yellow color.[5][6]

    • Critical: Do not let the reaction turn deep yellow/orange. If

      
       exceeds 1.0, the relationship between absorbance and concentration may become non-linear (Beer-Lambert Law deviation).
      
  • Terminate: Add 500

    
     of 1 M 
    
    
    
    . Record Stop Time .
  • Quantify: Spin down cell debris (2 min at max speed). Transfer supernatant to cuvette.

    • Read

      
       (Chromophore).[5][6][7][8]
      
    • Read

      
       (Cell debris scatter correction).[3]
      
Calculation (Miller Units)

The standardized formula normalizes for cell density and reaction time:


[3]
  • 
    : Reaction time in minutes.
    
  • 
    : Volume of culture used in the assay (in mL).
    
  • 
    : Correction factor for light scattering by cell debris at 420 nm vs 550 nm.
    

Part 4: Comparative Analysis & Troubleshooting

2-Nitrophenyl vs. 4-Nitrophenyl

Researchers often confuse ONPG (2-nitro) with PNPG (4-nitro).

Feature2-Nitrophenyl (ONPG)4-Nitrophenyl (PNPG)
Isomer Position OrthoPara
Primary Enzyme

-Galactosidase (LacZ)

-Glucosidase / Phosphatases
Steric Hindrance Higher (Ortho effect)Lower
pKa ~7.23~7.15
Application Standard for Miller Assay Kinetic studies requiring less steric bulk
Troubleshooting Guide
  • Problem: No color development.

    • Cause: Inactive enzyme or failure to permeabilize cells.

    • Fix: Ensure Chloroform/SDS step is vigorous. Check

      
      -ME in Z-buffer (it oxidizes over time).[7]
      
  • Problem: Color is too intense (OD > 1.5).

    • Cause: Substrate depletion.

    • Fix: Reduce incubation time or dilute the cell lysate. The assay assumes zero-order kinetics (substrate saturation); if substrate runs out, the rate is no longer linear.

  • Problem: High background in blank.

    • Cause: Spontaneous hydrolysis of ONPG.

    • Fix: ONPG is light and temperature sensitive. Store stock at -20°C and protect from light. Always run a "Blank" (Buffer + ONPG + Stop Solution) and subtract its value.

References

  • Miller, J. H. (1972). Experiments in Molecular Genetics.[7] Cold Spring Harbor Laboratory.[7] (The foundational text for the Miller Assay).[7]

  • Thermo Fisher Scientific. Beta-Galactosidase Assay Kit Protocol. Retrieved from

  • Sigma-Aldrich.2-Nitrophenyl

    
    -D-galactopyranoside Product Information. Retrieved from 
    
  • OpenWetWare. Beta-Galactosidase Assay (A better Miller). Retrieved from

  • PubChem. 2-Nitrophenol Compound Summary. National Library of Medicine. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of FRET Protease Substrates Utilizing 4-[(2-nitrophenyl)amino]butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of Fluorescence Resonance Energy Transfer (FRET) peptide substrates utilizing 4-[(2-nitrophenyl)amino]butanoic acid (referred to herein as 2-NP-GABA ) as a non-fluorescent quencher (NFQ). Unlike the highly hydrophobic 2,4-dinitrophenyl (Dnp) group, the mono-nitro 2-NP-GABA moiety offers improved aqueous solubility while maintaining efficient quenching of blue-fluorescent donors such as 2-Aminobenzoyl (Abz) . This guide covers the strategic design, Solid-Phase Peptide Synthesis (SPPS) protocols, and quality control measures required to produce high-purity protease substrates.

Introduction: The FRET Mechanism & Quencher Selection

Protease assays rely on the distance-dependent nature of FRET.[1][2] In a typical design, a peptide sequence specific to a target protease is flanked by a fluorescent donor and a quencher.[1][2][3]

Why 4-[(2-nitrophenyl)amino]butanoic acid?

While Dnp is the industry standard for quenching Abz, it often induces aggregation in longer or hydrophobic peptide sequences. 2-NP-GABA serves as a superior alternative in these contexts:

  • Spectral Overlap: The 2-nitroaniline chromophore exhibits broad absorption (300–450 nm,

    
     nm), perfectly overlapping with the emission of Abz (
    
    
    
    nm).
  • Solubility: The reduced aromaticity (mono-nitro vs. di-nitro) and the GABA linker provide better solvation properties in aqueous buffers.

  • Chemistry: The carboxylic acid handle allows for standard amide coupling to N-termini or Lysine side chains without requiring pre-activated succinimidyl esters.

Mechanism of Action
  • Intact Substrate: The donor (Abz) is excited at 320 nm. Energy is non-radiatively transferred to the acceptor (2-NP-GABA). The acceptor dissipates this energy as heat (Dark Quencher). Result: Low Fluorescence.

  • Proteolysis: The enzyme cleaves the scissile bond. The donor and acceptor diffuse apart (

    
    ).
    
  • Signal Generation: FRET efficiency drops to zero. Result: High Fluorescence at 420 nm.

Experimental Design & Materials

Substrate Topology

The most robust configuration for this quencher is the "Internal C-terminal" design, where the quencher is attached to the


-amine of a C-terminal Lysine, and the donor is at the N-terminus.

Target Structure: Abz - [Peptide Sequence] - Lys(2-NP-GABA) - NH2

Required Materials
CategoryItemSpecification
Resin Rink Amide MBHA ResinLoading 0.5–0.7 mmol/g (prevents aggregation)
FRET Pair Donor: Boc-2-Aminobenzoic acid (Boc-Abz-OH)N-terminal capping reagent
Acceptor: 4-[(2-nitrophenyl)amino]butanoic acidFree acid form
Amino Acids Fmoc-Lys(Mtt)-OHCritical: Mtt allows orthogonal deprotection
Standard Fmoc-AA-OHPbf/tBu/Trt side chain protection
Reagents HBTU / HOBt / DIPEACoupling activation
TFA / TIPS / WaterCleavage cocktail
DCM / DMF / PiperidineSolvents & Deprotection
1% TFA in DCMSelective Mtt removal

Detailed Protocol: Solid Phase Synthesis

Workflow Visualization

The following diagram illustrates the orthogonal protection strategy required to position the quencher on the Lysine side chain.

SPPS_Workflow Start Start: Rink Amide Resin Step1 1. Couple Fmoc-Lys(Mtt)-OH (C-Terminus) Start->Step1 Fmoc Deprotection Step2 2. Elongate Peptide Chain (Standard Fmoc SPPS) Step1->Step2 Iterative Coupling Step3 3. Couple Boc-Abz-OH (N-Terminus Donor) Step2->Step3 Final N-term Capping Step4 4. Selective Mtt Removal (1% TFA/DCM washes) Step3->Step4 Orthogonal Deprotection Step5 5. Couple 2-NP-GABA (Side-chain Acceptor) Step4->Step5 Side-chain Coupling Step6 6. Final Cleavage & Deprotection (95% TFA) Step5->Step6 Global Cleavage End Final FRET Peptide Step6->End

Figure 1: Orthogonal synthesis strategy using Lys(Mtt) to site-specifically install the 2-NP-GABA quencher.

Step-by-Step Methodology
Phase A: Resin Loading & Elongation
  • Swelling: Swell 200 mg Rink Amide resin in DCM (30 min) then DMF (15 min).

  • Fmoc Removal: Treat with 20% Piperidine/DMF (

    
     min). Wash with DMF (
    
    
    
    ).[4]
  • Loading Lysine Anchor: Dissolve Fmoc-Lys(Mtt)-OH (4 eq), HBTU (4 eq), and DIPEA (8 eq) in DMF. Add to resin.[4][5][6][7] Shake for 1 hour.

    • Note: The Mtt (4-methyltrityl) group is crucial. It is stable to piperidine but hyper-acid labile, allowing removal without cleaving the peptide from the resin.

  • Chain Elongation: Proceed with standard Fmoc synthesis for the protease substrate sequence.

  • N-Terminal Capping (Donor): After the final Fmoc removal, couple Boc-Abz-OH (Boc-2-Aminobenzoic acid) using standard HBTU/DIPEA conditions.

    • Critical: Use Boc-Abz , not Fmoc-Abz. The Boc group is stable to the subsequent Mtt removal steps and will be removed during final global cleavage.

Phase B: Selective Side-Chain Deprotection
  • Wash: Wash resin thoroughly with DCM (

    
    ) to remove all traces of DMF (DMF interferes with Mtt removal).
    
  • Mtt Removal: Treat resin with 1% TFA in DCM (v/v) + 5% TIS (scavenger).

    • Protocol: Add 5 mL solution, shake for 2 min, filter. Repeat approx. 10–15 times.

    • Visual Check: The solution will turn yellow/orange initially (trityl cation). Continue until the filtrate is colorless.

  • Neutralization: Wash immediately with 5% DIPEA in DMF (

    
    ) to neutralize residual acid and prevent premature resin cleavage.
    
Phase C: Quencher Coupling
  • Activation: Dissolve 4-[(2-nitrophenyl)amino]butanoic acid (3 eq relative to resin loading) in DMF. Add HBTU (3 eq) and DIPEA (6 eq).

  • Coupling: Add activated solution to the resin (now exposing the free

    
    -amine of Lysine). Shake for 2–4 hours.
    
    • QC Check: Perform a Kaiser Test.[5] It should be negative (no free amines).

Phase D: Global Cleavage
  • Wash: Wash resin with DMF (

    
    ) and DCM (
    
    
    
    ). Dry under nitrogen.
  • Cocktail: Prepare TFA / TIPS / Water (95:2.5:2.5) .

    • Note: Avoid thiols (EDT) if possible, as they can sometimes reduce nitro groups, though mononitro groups are generally stable. TIPS is sufficient.

  • Reaction: Add cocktail to resin. Shake for 2 hours at room temperature.

  • Precipitation: Filter filtrate into cold diethyl ether (

    
    C). Centrifuge to pellet the peptide.
    

Purification & Characterization

Analytical HPLC Conditions

The 2-NP-GABA group adds moderate hydrophobicity. Use a C18 column.

  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Gradient: 5% to 60% B over 30 minutes.

  • Detection: Monitor at 220 nm (peptide bond) and 410 nm (Quencher absorbance).

    • Success Indicator: The target peak should absorb at both wavelengths.

Mass Spectrometry (ESI-MS)

Verify the mass shift.

  • Abz contribution: +119.1 Da

  • 2-NP-GABA contribution: +222.2 Da (Formula:

    
     added mass after water loss).
    
  • Expected Mass:

    
    .
    

Validation of FRET Activity

Before using the peptide in biological assays, validate the quenching efficiency.

  • Enzymatic Digestion: Incubate

    
     substrate with trypsin (or specific protease) in buffer.
    
  • Spectral Scan:

    • Time 0: Excitation 320 nm. Emission scan 350–550 nm. (Should show minimal signal at 420 nm).

    • Time 60 min: Repeat scan. (Should show distinct peak at 420 nm).

  • Fold Increase: Calculate Signal/Background (

    
    ). A good FRET substrate should yield >10-fold increase.
    

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield of Quencher Coupling Steric hindrance on LysineUse a longer coupling time (overnight) or switch to HATU instead of HBTU.
Premature Cleavage Acid concentration too high during Mtt removalStrictly control 1% TFA concentration and limit exposure time to 2 min per wash.
Reduction of Nitro Group Scavengers in cleavage cocktailDo not use DTT or EDT. Use TIPS or Triethylsilane only.
High Background Fluorescence Incomplete quenching (Distance too large)Shorten the peptide sequence or ensure the peptide is not adopting a rigid structure that separates termini.

References

  • FRET Mechanism & Abz/Dnp Pairs

    • Carmona, A. K., et al. (2009). "Use of fluorescence resonance energy transfer (FRET) peptides for enzymatic assays." Nature Protocols.

  • SPPS of FRET Peptides

    • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

  • Quencher Properties (Nitroanilines)

    • Bachem.[8] "FRET Substrates and Quenchers." Bachem Technical Guides.

  • Orthogonal Protection (Mtt Strategy)

    • Aletras, A., et al. (1995). "Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH." International Journal of Peptide and Protein Research.

Sources

protocol for solid-phase peptide synthesis with nitro-aniline linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Chromogenic Peptide-


-Nitroanilides (pNA) via Solid-Phase Methods 

Part 1: Strategic Overview

The Challenge of the Nitro-Aniline Moiety Peptide-


-nitroanilides (Peptide-pNA) are the gold standard for colorimetric protease assays.[1] The enzymatic cleavage of the amide bond releases free 

-nitroaniline, which absorbs strongly at 405 nm. However, synthesizing these substrates via standard Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult.

The core chemical bottleneck is the electronic deactivation of the


-nitroaniline amine. The strong electron-withdrawing nitro group (

) renders the amine extremely non-nucleophilic, making standard carbodiimide or onium salt couplings (e.g., HATU/DIPEA) ineffective for attaching pNA to a resin-bound amino acid.

The Solution: Orthogonal Anchoring Strategies To overcome this, we do not couple pNA directly to the resin-bound peptide. Instead, we employ a "Reverse-Approach" or "Side-Chain Anchoring" strategy. This protocol details the two most robust methodologies for high-throughput synthesis:

  • Method A (The Hybrid Anchor): Solution-phase synthesis of an Fmoc-Amino Acid-pNA building block, followed by side-chain attachment to a solid support. Best for Asp/Glu/Lys-containing C-termini (e.g., Caspase or Granzyme substrates).

  • Method B (The Oxidative Precursor): Use of a

    
    -aminoanilide resin, which acts as a "Pro-Linker." The peptide is assembled on the reactive amino group, and the linker is oxidized to the nitro-state post-synthesis. Best for C-terminal residues lacking functional side chains (e.g., Ala-pNA, Phe-pNA).
    

Part 2: Detailed Experimental Protocols

Method A: The Side-Chain Anchoring Protocol (High Purity)

Recommended for Caspase (Asp-pNA) and Granzyme (Glu-pNA) substrates.

Concept: The C-terminal amino acid (e.g., Asp or Glu) is modified with pNA at its


-carboxyl group in solution. It is then attached to the resin via its side-chain carboxyl.[2] The peptide chain is grown from the 

-amine.

Reagents Required:

  • Fmoc-Glu-OtBu or Fmoc-Asp-OtBu

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Nitroaniline (pNA)[1][3]
    
  • Phosphorous oxychloride (

    
    )
    
  • Resin: Rink Amide MBHA or 2-Chlorotrityl Chloride (2-CTC)

  • Solvents: Pyridine, DCM, DMF

Step-by-Step Workflow:

1. Solution-Phase Synthesis of the Building Block (Fmoc-Glu-pNA) Standard coupling fails here. We use the mixed anhydride method with


.
  • Dissolve Fmoc-Glu-OtBu (1.0 eq) and pNA (1.2 eq) in dry THF/Pyridine (10:1).

  • Cool to -15°C.

  • Dropwise add

    
     (1.1 eq) over 15 minutes.
    
  • Stir at 0°C for 1 hour, then RT for 3 hours.

  • Workup: Evaporate solvent, dissolve in EtOAc, wash with 1N HCl and Brine. Dry over

    
    .
    
  • Deprotection: Treat with TFA/DCM (1:1) for 1 hour to remove the tBu ester (side chain protection).

  • Result:Fmoc-Glu(OH)-pNA (The

    
    -carboxyl is pNA-linked; the side-chain is free acid).
    

2. Resin Loading (Anchoring) We now attach this building block to the resin via the free side-chain carboxyl.

  • Resin Choice: Rink Amide resin is preferred if the final product requires a C-terminal amide on the side chain (often converted to Gln/Asn mimics).

  • Loading:

    • Swell Rink Amide resin in DMF.

    • Deprotect resin (20% Piperidine).[4]

    • Activate Fmoc-Glu(OH)-pNA (3 eq) with HATU (2.9 eq) and DIPEA (6 eq).

    • Couple for 2 hours.

    • Capping: Acetylate unreacted resin sites with

      
      /Pyridine.
      

3. Chain Elongation & Cleavage

  • Perform standard Fmoc SPPS to build the peptide sequence (N

    
     C direction relative to the backbone, but effectively moving away from the pNA).
    
  • Final Cleavage: Treat with TFA/TIPS/

    
     (95:2.5:2.5).
    
    • Mechanism:[3][5][6][7] The Rink linker cleaves, releasing the side chain as an amide (converting Glu side chain to Gln).

    • Product:Ac-Peptide-Gln-pNA.

Method B: The Diamino-Resin Oxidative Protocol

Recommended for Hydrophobic C-termini (e.g., Chymotrypsin substrates like Phe-pNA).

Concept: Since pNA is hard to couple, we couple


-phenylenediamine (highly nucleophilic) to the resin first. We build the peptide, then oxidize the amine to a nitro group.

Step-by-Step Workflow:

  • Resin Preparation (The Pro-Linker):

    • Start with 2-Chlorotrityl Chloride Resin .

    • React with excess 1,4-phenylenediamine (10 eq) in DCM for 2 hours.

    • Result: Resin-NH-Ph-

      
       (highly reactive aniline).
      
  • First Amino Acid Coupling:

    • Couple Fmoc-AA-OH (e.g., Fmoc-Phe-OH) using HATU/DIPEA.

    • Note: This forms a stable amide bond easily because the aniline is electron-rich (unlike pNA).

  • Elongation:

    • Complete the peptide sequence using standard Fmoc SPPS.[8]

  • On-Resin Oxidation (The Critical Step):

    • Reagent: Oxone® (Potassium peroxymonosulfate).

    • Suspend peptide-resin in DCM/MeOH/

      
      .
      
    • Add Oxone (5 eq) and stir for 4–6 hours at RT.

    • Transformation: The C-terminal aryl-amine (

      
      ) is oxidized to the nitro-anilide (
      
      
      
      ? No, the linker cleavage logic is different here).
    • Correction: The oxidation converts the free amine of the linker? No.

    • Correct Mechanism (Burdick/Mergler): The resin is a urethane linker.[3] The peptide is cleaved as the p-aminoanilide first, then oxidized in solution.

    • Revised Step 4 (Cleavage then Oxidation):

      • Cleave peptide from resin (1% TFA for 2-CTC). Yields: Protected-Peptide-NH-Ph-NH2.

      • Dissolve in AcOH/

        
        .
        
      • Add Sodium Perborate or Oxone.

      • Stir 50°C for 4 hours.

      • Result:Protected-Peptide-NH-Ph-NO2.

      • Final global deprotection (95% TFA).

Part 3: Visualization & Data

Workflow Logic (Graphviz)

SPPS_pNA_Synthesis Start Target: Peptide-pNA Synthesis Decision Select Strategy based on C-Terminus Start->Decision MethodA Method A: Side-Chain Anchoring (For Asp/Glu/Lys) Decision->MethodA Acidic Side Chain MethodB Method B: Diamine Oxidation (For Phe/Ala/Val) Decision->MethodB Hydrophobic Side Chain StepA1 Solution Phase: Couple pNA to Fmoc-Glu-OtBu (Reagent: POCl3/Pyridine) MethodA->StepA1 StepB1 Load 1,4-Phenylenediamine on 2-CTC Resin MethodB->StepB1 StepA2 Deprotect Side Chain (-OtBu) StepA1->StepA2 StepA3 Anchor to Rink Amide Resin via Side Chain COOH StepA2->StepA3 StepA4 Standard SPPS Elongation StepA3->StepA4 StepA5 TFA Cleavage StepA4->StepA5 ResultA Peptide-Gln-pNA (High Purity) StepA5->ResultA StepB2 Couple Fmoc-AA-OH (Standard HATU) StepB1->StepB2 StepB3 Standard SPPS Elongation StepB2->StepB3 StepB4 Mild Cleavage (1% TFA) Yields Peptide-p-Aminoanilide StepB3->StepB4 StepB5 Solution Oxidation (Sodium Perborate/Oxone) StepB4->StepB5 ResultB Peptide-AA-pNA StepB5->ResultB

Caption: Decision tree for selecting the optimal synthesis route for p-nitroanilide substrates based on C-terminal amino acid properties.

Comparative Analysis of Coupling Reagents for pNA

The following table highlights why standard reagents fail and validates the


 choice.
Coupling ReagentActivation MechanismReactivity with pNAYield (Fmoc-Glu-pNA)Notes
HATU / DIPEA O-At esterLow< 10%pNA is too weak a nucleophile to displace O-At efficiently.
DIC / HOBt CarbodiimideVery Low< 5%Slow kinetics lead to extensive racemization before coupling.
Mixed Anhydride (IBCF) Isobutyl chloroformateModerate40-60%Prone to urethane side-product formation.

/ Pyridine
Phosphoramide High > 85% Generates highly reactive intermediate; industry standard.

Part 4: Troubleshooting & Quality Control

  • Racemization Control: The coupling of pNA to the first amino acid is prone to racemization due to the slow reaction rate and basic conditions.

    • Validation: Use Chiral HPLC on the starting block Fmoc-AA-pNA before loading it onto the resin.

  • Oxidation Sensitivity (Method B): If your peptide contains Methionine (Met) or Cysteine (Cys) , avoid Method B. The oxidation step (Oxone/Perborate) will convert Met to Sulfoxide and oxidize Cys.

    • Alternative: Use Method A or use Met(O) protected amino acids if Met is required.

  • Safety Catch Linkers (Contextual Note): While "nitro-aniline" usually refers to the pNA substrate, researchers may encounter

    
    -nitrobenzophenone oxime  resins. These are "Safety-Catch" resins used for cyclic peptide synthesis. They are stable to acid but cleaved by nucleophiles (amines) or reduction. Ensure you are not confusing the substrate (pNA) with the linker (oxime).
    

References

  • Kwon, Y., et al. (2004). "Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support."[3] Journal of Organic Chemistry. Link

  • Abbenante, G., et al. (2000). "Facile Solid-Phase Synthesis of Peptide-p-Nitroanilides." Letters in Peptide Science. Link

  • Hojo, K., et al. (2000). "Resin-bound nitro-aniline linkers for protease substrate synthesis." Chemical and Pharmaceutical Bulletin. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Authoritative review on SPPS compatibility). Link

Sources

preparation of chromogenic protease substrates with 2-nitrophenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Preparation & Assay of Chromogenic Protease Substrates with 2-Nitrophenylamine

Abstract

This technical guide details the synthesis and application of chromogenic protease substrates utilizing 2-nitrophenylamine (2-nitroaniline, 2-NA) as the reporter group. While p-nitroaniline (pNA) is the industry standard, 2-NA derivatives are critical for probing sterically restricted enzyme pockets or developing orthogonal detection systems. However, the preparation of 2-NA substrates is chemically non-trivial due to the "ortho-effect"—severe steric hindrance and intramolecular hydrogen bonding that render 2-NA a poor nucleophile. This protocol introduces a robust Phosphorus Oxychloride (POCl₃) activation strategy to overcome these synthetic barriers, followed by a validated kinetic assay workflow.

Introduction: The "Ortho-Challenge"

Protease assays rely on the cleavage of an amide bond between a peptide and a chromophore.[1] Upon hydrolysis, the electronic structure of the chromophore changes, shifting its absorbance maximum.

  • The Standard (pNA): p-Nitroaniline is easily acylated. Its release is monitored at 405 nm.[2]

  • The Target (2-NA): 2-Nitrophenylamine offers a distinct absorbance profile and different steric properties. However, it is significantly harder to couple to amino acids.

    • Electronic Deactivation: The nitro group is electron-withdrawing.[3][4][5]

    • Steric Hindrance: The nitro group at the ortho position physically blocks the amine.

    • Hydrogen Bonding: Intramolecular H-bonding between the amine hydrogen and nitro oxygen further reduces nucleophilicity (pKa ≈ -0.3 vs. 1.0 for pNA).[3]

Standard coupling reagents (EDC/NHS, HOBt) typically fail with 2-NA, resulting in negligible yields (<5%). This guide utilizes the POCl₃/Pyridine mixed anhydride method , which generates a highly reactive intermediate capable of acylating even this deactivated amine.

Chemical Synthesis Protocol

Methodological Rationale

We utilize phosphorus oxychloride (


) in pyridine.[6] This forms a highly reactive phosphorodichloridic-carboxylic mixed anhydride intermediate. The reaction must be strictly anhydrous and temperature-controlled to prevent racemization and side reactions.
Reagents & Equipment
  • Amino Acid: N-protected amino acid (e.g., Boc-Arg(Mtr)-OH, Fmoc-Leu-OH). Note: Z (Cbz) protection is preferred for stability, but Boc/Fmoc are compatible with care.

  • Chromophore: 2-Nitrophenylamine (2-NA), recrystallized.

  • Activator: Phosphorus oxychloride (

    
    ), fresh.
    
  • Solvent: Pyridine (Anhydrous, stored over KOH).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Synthesis Workflow

SynthesisWorkflow Start Start: N-Protected Amino Acid (Dry, 1.0 eq) Activation Activation: Add POCl3 (1.1 eq) in Pyridine Temp: -15°C Start->Activation Intermediate Formation of Mixed Anhydride Activation->Intermediate 15 min Coupling Coupling: Add 2-Nitrophenylamine (1.0 eq) Stir 1h at -15°C, then RT Intermediate->Coupling Quench Quench: Add Crushed Ice/Water Coupling->Quench Completion Workup Workup: Extract (EtOAc) Wash (Acid/Base/Brine) Dry (Na2SO4) Quench->Workup Purification Purification: Recrystallization or Flash Column Workup->Purification Final Final Product: N-Protected-AA-2-NA Purification->Final

Figure 1: Synthetic pathway for coupling sterically hindered 2-nitroaniline using phosphorus oxychloride activation.

Detailed Protocol
  • Preparation: Dissolve 10 mmol of N-protected amino acid in 30 mL of anhydrous pyridine. Cool the solution to -15°C in an ethylene glycol/dry ice bath (or salt/ice bath).

  • Activation: Dropwise add 11 mmol (1.0 mL) of

    
     over 5 minutes. Maintain temperature below -10°C. Stir for 15–20 minutes. The solution may turn orange/red.
    
  • Coupling: Add 10 mmol of 2-nitrophenylamine in one portion.

  • Reaction: Stir at -15°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2–4 hours.

  • Quenching: Pour the reaction mixture carefully into 200 mL of crushed ice-water. Stir vigorously. The product often precipitates as a solid.

  • Extraction (if oil forms): Extract with Ethyl Acetate (3 x 50 mL).

  • Washing (Critical for purity):

    • Wash organic layer with 1M HCl (remove pyridine).

    • Wash with 5%

      
       (remove unreacted acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.[7]
      
  • Purification: Recrystallize from EtOH/Water or purify via silica gel chromatography (Hexane/EtOAc).

Analytical Validation (QC)

Before use in biological assays, the substrate must be characterized.

ParameterMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Diagnostic peaks: Amide NH (~10.5 ppm), Nitroaromatic protons (7.5–8.2 ppm).
Purity HPLC (C18, ACN/Water)> 95% purity (254 nm).
Free Amine TLC / HPLC< 0.5% free 2-nitroaniline (high background signal).
Mass ESI-MS[M+H]⁺ consistent with calculated mass.

Protease Assay Protocol

Principle

The enzyme cleaves the amide bond, releasing free 2-nitroaniline.



The reaction is monitored by the increase in absorbance at 410–415 nm .
Determination of Extinction Coefficient ( )

Unlike pNA (


), 2-NA has a lower extinction coefficient and a slightly red-shifted maximum. You must determine this empirically. 
  • Prepare a 10 mM stock of pure 2-nitrophenylamine in DMSO.

  • Dilute to 10, 20, 50, 100, 200 µM in your specific assay buffer.

  • Measure Absorbance at 410 nm.[2]

  • Plot Abs vs. Concentration.[8] Slope =

    
     (typically 
    
    
    
    ).
Assay Workflow

AssayWorkflow Stock Substrate Stock (10-100 mM in DMSO) Plate 96-Well Plate Setup: 90 µL Buffer + Substrate 10 µL Enzyme Stock->Plate Dilute Buffer Assay Buffer (pH 7.4, CaCl2, etc.) Buffer->Plate Read Kinetic Read Abs @ 410 nm Every 30s for 30 min Plate->Read Incubate 37°C Data Data Analysis Calculate Vmax Determine Km/kcat Read->Data

Figure 2: Kinetic assay workflow for determining protease activity.

Standard Operating Procedure
  • Buffer Prep: Prepare 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM

    
     (or specific buffer for your protease).
    
  • Substrate Prep: Dilute stock substrate (in DMSO) into buffer to 2x desired final concentration. Note: Keep final DMSO < 5%.

  • Enzyme Prep: Dilute protease to working concentration (approx 1–10 nM) on ice.

  • Reaction:

    • Add 100 µL Substrate solution to wells.

    • Incubate at 37°C for 5 minutes.

    • Add 100 µL Enzyme solution to initiate.

  • Measurement: Monitor Absorbance at 412 nm continuously for 20–60 minutes.

  • Calculation:

    
    [6]
    

Troubleshooting & Critical Notes

  • Spontaneous Hydrolysis: 2-NA substrates are generally stable, but if background absorbance increases over time in buffer-only controls, check pH. High pH (>8.5) can accelerate non-enzymatic hydrolysis.

  • Solubility: If the substrate precipitates upon addition to buffer, add non-ionic detergent (e.g., 0.01% Tween-20) or increase DMSO concentration (up to 10%).

  • Reaction Color: The color change for 2-NA is often less intense than pNA due to the lower extinction coefficient. Ensure your plate reader sensitivity is adjusted or use higher substrate concentrations.

References

  • Synthesis of Amino Acid p-Nitroanilides (POCl3 Method)

    • Peterson, J. J., et al. "A convenient synthesis of amino acid p-nitroanilides." Recl. Trav. Chim. Pays-Bas, 1991.[9] 9

  • Comparative Analysis of Nitroaniline Isomers

    • BenchChem.[3][4][8] "A Comparative Analysis of Nitroaniline Isomers: Properties, Synthesis, and Applications." 2025. 3[10]

  • General Principles of Chromogenic Assays

    • ChromogenicSubstrates.com. "Substrates in Practice - General Principles for the Assay of Proteases." 11

  • Novel High-Yield Synthesis (Selenocarboxylate Method)

    • Beilstein Journals. "A novel high-yield synthesis of aminoacyl p-nitroanilines... starting from Nα-protected amino acids."[5][6][12] 2011. 5

Sources

Application Note: Spatiotemporal Control of Peptide Function by Backbone Incorporation of N-(2-nitrophenyl)GABA

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of chemistry, biology, and pharmacology.

Abstract: This document provides a comprehensive technical guide for the incorporation of the photolabile γ-aminobutyric acid (GABA) derivative, N-(2-nitrophenyl)GABA, into synthetic peptide backbones. This "caged" GABA analogue allows for precise spatiotemporal control over peptide activity; upon irradiation with UV light, the 2-nitrophenyl protecting group is cleaved, releasing the native GABA structure and locally activating or altering the peptide's function. We present detailed protocols for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, methods for purification and characterization, and a standardized procedure for photolytic deprotection (uncaging).

Introduction and Scientific Rationale

The ability to control biological processes with high spatial and temporal precision is a significant goal in chemical biology and drug development. "Caged" compounds, which are biologically active molecules rendered inert by a photolabile protecting group (PPG), offer a powerful solution.[1] The 2-nitrobenzyl moiety and its derivatives are among the most widely used PPGs due to their reliable cleavage under UV irradiation and their applicability to a wide range of functional groups, including carboxylic acids and amines.[2][3]

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Incorporating GABA into a peptide backbone can significantly alter its conformational flexibility and biological activity.[4] By using N-(2-nitrophenyl)GABA, a caged version of this amino acid, researchers can synthesize peptides that remain in a "locked" or inactive state until they are exposed to a focused beam of light. This triggers the release of the GABA moiety, inducing a conformational change or exposing a binding site, thereby activating the peptide's function at a specific time and location.[1][5] This technique is invaluable for studying dynamic cellular processes, mapping neural circuits, and developing light-activated therapeutics.[6][7]

Causality of Experimental Choice: The selection of the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for solid-phase peptide synthesis (SPPS) is based on its mild reaction conditions, which are compatible with the photolabile 2-nitrophenyl group.[8] Unlike the harsher acid treatments required in Boc-based synthesis, the piperidine-based Fmoc deprotection and TFA-based cleavage cocktails preserve the integrity of the caged GABA unit.[8][9]

The Chemistry: Mechanism of Photocleavage

The photolytic release of the caged molecule is initiated by the absorption of a UV photon (typically 300-365 nm) by the 2-nitrophenyl group.[3][10] This excitation leads to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming a transient aci-nitro intermediate.[11][12] This intermediate then undergoes a rapid, irreversible rearrangement to release the protected functional group (in this case, the GABA nitrogen) and forms a 2-nitrosobenzaldehyde byproduct.[3][13]

Diagram 1: Photocleavage Mechanism

G Start N-(2-nitrophenyl)GABA Peptide (Inactive) UV UV Light (hv) ~365 nm Excited Excited State UV->Excited Photon Absorption AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Rearrangement Irreversible Rearrangement AciNitro->Rearrangement Products Active GABA-Peptide + 2-Nitroso Byproduct Rearrangement->Products Cleavage

Caption: Photocleavage of the 2-nitrophenyl group.

Protocols: Synthesis and Handling

Synthesis of Fmoc-N-(2-nitrophenyl)-GABA

While commercially available, the Fmoc-protected caged GABA can be synthesized if required. The protocol involves the reaction of Fmoc-GABA with 2-fluoronitrobenzene under basic conditions. For the scope of this note, we will assume the starting material, Fmoc-N-(2-nitrophenyl)-GABA , has been procured from a commercial supplier.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a target peptide on a 0.1 mmol scale using standard Fmoc/tBu chemistry.[9][14]

Table 1: Materials and Reagents for SPPS

Reagent/MaterialPurposeSupplier Example
Rink Amide MBHA ResinSolid support for C-terminal amideBachem, CEM
N,N-Dimethylformamide (DMF)Primary solventSigma-Aldrich
Dichloromethane (DCM)Washing solventFisher Scientific
PiperidineFmoc deprotection agentSigma-Aldrich
Fmoc-protected Amino AcidsBuilding blocksChemPep, AltaBioscience
Fmoc-N-(2-nitrophenyl)-GABA Caged building block Specialized Supplier
HBTU/HATUCoupling activatorChemPep
HOBt/HOAtCoupling additiveChemPep
DIPEA / CollidineBase for couplingSigma-Aldrich
Trifluoroacetic Acid (TFA)Cleavage from resinSigma-Aldrich
Triisopropylsilane (TIS)ScavengerSigma-Aldrich
1,2-Ethanedithiol (EDT)Scavenger (for Trp/Cys)Sigma-Aldrich
Diethyl Ether (cold)Peptide precipitationFisher Scientific

Diagram 2: SPPS Workflow for Caged Peptide

spss_workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Coupling Cycle cluster_final Cleavage and Purification Resin 1. Start with Rink Amide Resin Swell 2. Swell Resin in DMF Resin->Swell Deprotect_Initial 3. Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Initial Couple 4. Couple Fmoc-AA (HBTU/HOBt/DIPEA) Deprotect_Initial->Couple Wash_Post_Couple 5. Wash (DMF) Couple->Wash_Post_Couple Deprotect_Cycle 6. Fmoc Deprotection (20% Piperidine/DMF) Wash_Post_Couple->Deprotect_Cycle Wash_Post_Deprotect 7. Wash (DMF) Deprotect_Cycle->Wash_Post_Deprotect Wash_Post_Deprotect->Couple Repeat for each AA Cleave 8. Cleavage from Resin (TFA/TIS/H2O) Precipitate 9. Precipitate with Cold Ether Cleave->Precipitate Purify 10. Purify via RP-HPLC Precipitate->Purify

Caption: Standard Fmoc-SPPS workflow.

Step-by-Step Protocol:

  • Resin Preparation:

    • Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.

    • Swell the resin in DMF for 1 hour.[15]

    • Drain the DMF and perform the initial Fmoc deprotection by adding a solution of 20% piperidine in DMF. Agitate for 10 minutes, drain, and repeat for another 10 minutes.[16]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the desired Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 5 minutes.[17]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • For Fmoc-N-(2-nitrophenyl)-GABA: Follow the same procedure. Due to potential steric hindrance, extending the coupling time to 4 hours or using a more potent activator like HATU may be beneficial.

    • After coupling, drain the solution and wash the resin with DMF (5x).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Chain Elongation:

    • To add the next amino acid, first deprotect the Fmoc group from the newly added residue by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash thoroughly with DMF (5x).

    • Repeat the coupling step (Step 2) with the next amino acid in the sequence.

    • Continue this cycle of deprotection, washing, and coupling until the full peptide sequence is assembled.[9]

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the peptide-resin extensively with DMF, followed by DCM, and dry under vacuum.

    • Prepare a cleavage cocktail. A standard choice is 95% TFA, 2.5% Water, and 2.5% TIS.[16]

    • Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol scale) and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the filtrate under a stream of nitrogen.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Lyophilize the crude peptide to obtain a dry powder.

Characterization of the Caged Peptide

It is critical to validate the identity and purity of the synthesized caged peptide before proceeding to functional assays.[18][19]

Table 2: Analytical Techniques for Peptide Characterization

TechniquePurposeExpected Result
RP-HPLC Purity assessment and purificationA major peak corresponding to the caged peptide. Purity should be >95% for biological assays.
Mass Spectrometry (LC-MS) Molecular weight confirmationObserved mass should match the calculated mass of the full-length peptide with the N-(2-nitrophenyl)GABA incorporated.
Amino Acid Analysis Confirm amino acid compositionQuantify the ratio of amino acids, confirming the presence of GABA in the correct stoichiometry.

Protocol: Photolytic Deprotection (Uncaging)

This protocol describes a general method for the photolytic release of GABA from the peptide backbone in an aqueous solution.

Equipment:

  • UV lamp or laser with an output centered around 365 nm (e.g., a mercury arc lamp with appropriate filters).[10]

  • Quartz cuvettes or microplates (standard polystyrene absorbs UV light).

  • HPLC and Mass Spectrometer for monitoring the reaction.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the purified, lyophilized caged peptide in a suitable aqueous buffer (e.g., PBS, HEPES) to a final concentration of 10-100 µM. The optimal buffer should be chosen based on the downstream application.

  • Irradiation:

    • Place the sample in a quartz cuvette.

    • Irradiate the sample with a 365 nm light source. The duration and intensity of irradiation will need to be optimized.[10][20] Start with short exposure times (e.g., 30-60 seconds) and monitor the progress.

    • Self-Validation: To monitor the uncaging process, aliquots can be taken at different time points and analyzed by RP-HPLC. A successful reaction will show the peak for the caged peptide decreasing while a new, typically more polar peak for the uncaged peptide appears.

  • Analysis:

    • Confirm the identity of the uncaged product using LC-MS. The mass should correspond to the peptide with a native GABA residue, and the mass of the caged peptide should no longer be detectable.

    • The quantum yield of photolysis for 2-nitrobenzyl derivatives can vary but is generally in the range of 0.01-0.1.[13] Complete conversion can typically be achieved within minutes of irradiation, depending on the light source intensity.[20]

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of Caged GABA Steric hindrance; inefficient activation.Extend coupling time to 4-12 hours. Use a stronger coupling reagent like HATU. Double couple the residue.
Low Peptide Yield After Cleavage Incomplete synthesis; Diketopiperazine formation at the dipeptide stage.[17]Use resins like 2-chlorotrityl chloride to minimize side reactions.[17] Confirm each coupling step with a Kaiser test.
Incomplete Photolysis (Uncaging) Insufficient light exposure; sample concentration too high (inner filter effect).Increase irradiation time or light intensity. Work with more dilute peptide solutions (<100 µM). Ensure the use of quartz cuvettes.
Peptide Degradation During Photolysis Photodamage to sensitive residues (e.g., Trp, Met) from prolonged UV exposure.Minimize irradiation time by using a higher intensity light source. Include scavengers like Dithiothreitol (DTT) if compatible with the assay.

References

  • Chemical Reviews. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications. [Link]

  • Journal of High School Science. Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. [Link]

  • Penn Engineering. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]

  • ResearchGate. Using o-nitrobenzyls as photocleavable linker to prepare.... [Link]

  • Wikipedia. Photolabile protecting group. [Link]

  • Helvetica Chimica Acta. (2001). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. [Link]

  • ResearchGate. New Types of Very Efficient Photolabile Protecting Groups Based upon the[2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Moiety. [Link]

  • aapharma. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • PubMed. (2009). Synthesis, glycosylation and photolysis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected glycopyranosides. [Link]

  • PubMed. (1995). Biologically active peptides caged on tyrosine. [Link]

  • PubMed. (2001). Synthesis and application of caged peptides and proteins. [Link]

  • RSC Publishing. (2014). 2-(2-Nitrophenyl) propyl: a rapidly released photolabile COOH-protecting group for solid-phase peptide synthesis. [Link]

  • ACS Omega. (2024). Photoinduced Hydrogel-Forming Caged Peptides with Improved Solubility. [Link]

  • JPT. Peptide Characterization & Analytics. [Link]

  • Radboud Repository. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. [Link]

  • ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. [Link]

  • Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. [Link]

  • PMC. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • Physical Chemistry Laboratory Server. New Methods in Peptide Synthesis. 11. Further Examples of the Use of the o-Nitrophenylsulfeny1 Group for the Protection of Amino. [Link]

  • MDPI. (2024). Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranulation of RBL-2H3 Cells. [Link]

  • ResearchGate. (2020). Augmenting Peptide Flexibility by Inserting Gamma-Aminobutyric Acid (GABA) in Their Sequence. [Link]

  • PubMed. (2011). Peptide release upon photoconversion of 2-nitrobenzyl compounds into nitroso derivatives. [Link]

  • CEM. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. [Link]

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Application Notes and Protocols for the Design of Activity-Based Probes Utilizing a Nitrophenyl Amino Butyric Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Scaffolds in Activity-Based Protein Profiling

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology for the functional interrogation of enzymes in their native biological context.[1][2][3] At the heart of ABPP are activity-based probes (ABPs), small-molecule reporters that typically consist of a recognition element, a reactive group (or "warhead"), and a reporter tag.[4][5] The design of the recognition element, or scaffold, is critical as it dictates the class of enzymes that the probe will target. While numerous scaffolds have been successfully employed to create highly effective ABPs, the exploration of novel chemical frameworks is essential for expanding the scope of enzymes that can be profiled and for developing probes with unique selectivity profiles.

This document provides a comprehensive guide to the design, synthesis, and application of a novel class of ABPs based on a nitrophenyl amino butyric acid scaffold. We will explore the scientific rationale for the use of this scaffold, provide detailed protocols for probe synthesis and target labeling, and discuss downstream data analysis strategies.

The Rationale for a Nitrophenyl Amino Butyric Acid Scaffold: From Substrate to Probe

The selection of the nitrophenyl amino butyric acid scaffold is predicated on the well-established use of p-nitrophenyl butyrate as a chromogenic substrate for a variety of hydrolytic enzymes, most notably lipases and esterases.[6][7][8][9] In these enzymatic assays, the hydrolysis of the ester bond in p-nitrophenyl butyrate releases p-nitrophenol, a yellow-colored compound that can be readily quantified by spectrophotometry to determine enzyme activity.[6][8] This indicates that the butyrate moiety is recognized and accommodated within the active site of these enzymes, and the nitrophenyl group serves as an effective leaving group.

This inherent recognition by the catalytic machinery of these enzymes makes the nitrophenyl amino butyric acid core an excellent starting point for the design of a true ABP. By replacing the leaving group with a covalent warhead and incorporating a reporter tag, we can transform a molecule that is merely processed by the enzyme into one that forms a stable, covalent bond with the active site, thereby enabling its detection and identification. The inclusion of an amino group on the butyric acid backbone provides a convenient handle for the attachment of a linker and reporter tag without significantly perturbing the recognition elements of the scaffold.

Modular Design of Nitrophenyl Amino Butyric Acid-Based Activity-Based Probes

The proposed ABPs based on the nitrophenyl amino butyric acid scaffold will adhere to the classic modular design of these chemical tools. This modularity allows for the facile optimization of each component to fine-tune the probe's reactivity, selectivity, and detection capabilities.

  • Recognition Element: The core of the probe is the nitrophenyl amino butyric acid structure. The butyric acid chain provides a degree of selectivity for enzymes that process fatty acid esters, while the nitrophenyl group can contribute to binding within the active site.

  • Reactive Group (Warhead): This is an electrophilic group that will form a covalent bond with a nucleophilic residue in the enzyme's active site (e.g., serine, cysteine, or threonine). The choice of warhead is critical and will determine the class of enzymes targeted.

  • Reporter Tag: This moiety enables the detection and/or enrichment of probe-labeled proteins. Common reporter tags include fluorophores for in-gel visualization and biotin for affinity purification. Modern probe design often incorporates a bioorthogonal handle, such as an alkyne or an azide, which allows for the attachment of various reporter tags via "click" chemistry.[1]

Modular_ABP_Design cluster_Probe Activity-Based Probe cluster_Enzyme Target Enzyme Recognition_Element Nitrophenyl Amino Butyric Acid Scaffold Reactive_Group Reactive Group (Warhead) Recognition_Element->Reactive_Group Linker Reporter_Tag Reporter Tag (e.g., Alkyne/Azide) Recognition_Element->Reporter_Tag Linker Active_Site Enzyme Active Site (Nucleophilic Residue) Reactive_Group->Active_Site Covalent Bond Formation

Figure 1. Modular design of a nitrophenyl amino butyric acid-based activity-based probe.

Proposed Synthesis of a Nitrophenyl Amino Butyric Acid-Based ABP

The following is a proposed synthetic route for a model nitrophenyl amino butyric acid-based ABP featuring a fluorophosphonate warhead and an alkyne handle for click chemistry. This scheme is illustrative and can be adapted for the incorporation of other warheads and reporter tags.

Synthetic_Workflow Start Commercially Available 4-Nitro-DL-α-aminobutyric acid Step1 Boc Protection of the Amine Start->Step1 Step2 Activation of the Carboxylic Acid Step1->Step2 Step3 Coupling with an Alkyne-containing Linker Step2->Step3 Step4 Boc Deprotection Step3->Step4 Step5 Coupling with a Fluorophosphonate Warhead Step4->Step5 Final_Product Final Nitrophenyl Amino Butyric Acid ABP Step5->Final_Product

Figure 2. Proposed synthetic workflow for a nitrophenyl amino butyric acid ABP.

Protocol 1: Synthesis of a Model Nitrophenyl Amino Butyric Acid ABP

  • Boc Protection: Protect the amino group of 4-nitro-DL-α-aminobutyric acid with a di-tert-butyl dicarbonate (Boc) group in the presence of a suitable base (e.g., triethylamine) in a solvent such as dichloromethane (DCM).

  • Carboxylic Acid Activation: Activate the carboxylic acid of the Boc-protected amino acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

  • Linker Coupling: Couple the activated carboxylic acid with an alkyne-containing amino linker (e.g., propargylamine) to introduce the bioorthogonal handle.

  • Boc Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in DCM.

  • Warhead Coupling: Couple the deprotected amine with a fluorophosphonate warhead precursor, such as diisopropyl fluorophosphonate, to yield the final activity-based probe.

  • Purification: Purify the final product using flash column chromatography or high-performance liquid chromatography (HPLC).

Application Protocol: Labeling of Target Enzymes in a Complex Proteome

This protocol describes the use of the synthesized nitrophenyl amino butyric acid-based ABP to label target enzymes in a cell lysate.

Protocol 2: Target Enzyme Labeling

  • Cell Culture and Lysis: Culture cells of interest to the desired confluency. Harvest the cells and lyse them in a suitable lysis buffer (e.g., Tris-buffered saline with 0.1% Triton X-100 and a protease inhibitor cocktail without EDTA).

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Probe Incubation: Dilute the cell lysate to a final protein concentration of 1-2 mg/mL. Add the nitrophenyl amino butyric acid ABP from a stock solution in DMSO to a final concentration of 1-10 µM. Incubate the reaction at 37°C for 30-60 minutes.

  • Click Chemistry (for bioorthogonal probes): If using a probe with an alkyne or azide handle, perform a click chemistry reaction to attach a reporter tag. For an alkyne-containing probe, add an azide-functionalized reporter tag (e.g., azide-biotin or azide-fluorophore), a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to the reaction mixture. Incubate for 1 hour at room temperature.

  • Sample Preparation for Analysis: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the sample for 5 minutes. The sample is now ready for analysis by gel electrophoresis or mass spectrometry.

Experimental_Workflow cluster_Analysis Downstream Analysis Cell_Lysis Prepare Cell Lysate Protein_Quant Quantify Protein Concentration Cell_Lysis->Protein_Quant Probe_Incubation Incubate with Nitrophenyl Amino Butyric Acid ABP Protein_Quant->Probe_Incubation Click_Chemistry Perform Click Chemistry (if applicable) Probe_Incubation->Click_Chemistry Analysis Analyze Labeled Proteins Click_Chemistry->Analysis Gel_Electrophoresis In-gel Fluorescence Scanning Analysis->Gel_Electrophoresis Western_Blot Western Blot with Streptavidin-HRP Analysis->Western_Blot Mass_Spectrometry Enrichment and Mass Spectrometry for Target ID Analysis->Mass_Spectrometry

Figure 3. Experimental workflow for target labeling and identification.

Data Analysis and Target Identification

The identification of proteins labeled by the nitrophenyl amino butyric acid ABP is crucial for understanding its target profile. Several methods can be employed for this purpose.

Detection Method Advantages Disadvantages
In-gel Fluorescence Scanning - Rapid and high-throughput- Provides a direct readout of labeling intensity- Limited sensitivity- Does not provide protein identity
Western Blotting - Higher sensitivity than fluorescence scanning- Confirms the presence of biotinylated proteins- Indirect detection- Still does not provide protein identity
Mass Spectrometry - Provides definitive protein identification- Can identify the specific site of probe labeling- Lower throughput- Requires specialized equipment and expertise

Table 1. Comparison of methods for the detection and identification of ABP-labeled proteins.

Troubleshooting and Future Directions

The development of a novel class of ABPs may present certain challenges. High background labeling can be addressed by optimizing the probe concentration and incubation time. Low labeling intensity may be improved by using a more reactive warhead or by enhancing the cell permeability of the probe.

Future work should focus on the synthesis of a library of nitrophenyl amino butyric acid-based probes with different warheads and linker lengths to explore the full potential of this scaffold. The in vivo application of these probes in animal models could provide valuable insights into the roles of their target enzymes in health and disease.

References

  • Diva-portal.org. Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. [Link]

  • MDPI. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. [Link]

  • iGEM. p-Nitrophenyl Butyrate Assay Motivation In order to assess the enzymatic activity of our variants against the wild type, p-nitro. [Link]

  • PubMed. Activity-based probe for specific photoaffinity labeling gamma-aminobutyric acid B (GABAB) receptors on living cells: design, synthesis, and biological evaluation. [Link]

  • MDPI. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. [Link]

  • Frontiers. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. [Link]

  • PMC. Total Chemical Synthesis of LC3A and LC3B Activity-Based Probes. [Link]

  • MDPI. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. [Link]

  • Universiteit Leiden. Activity-based protein profiling for drug discovery. [Link]

  • PMC. Activity-based protein profiling: A graphical review. [Link]

  • ACS Omega. Sequence and Structural Motifs Controlling the Broad Substrate Specificity of the Mycobacterial Hormone-Sensitive Lipase LipN. [Link]

  • PMC. Probing the steric requirements of the γ-aminobutyric acid aminotransferase active site with fluorinated analogues of vigabatrin. [Link]

  • PubChem. 4-Nitrophenyl butyrate. [Link]

  • ResearchGate. Synthesis of nitrophenyl and fluorophenyl azides and diazides by SNAr under phase-transfer or microwave irradiation: Fast and mild methodologies to prepare photoaffinity labeling, crosslinking, and click chemistry reagents. [Link]

  • Google Patents.
  • PMC. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

  • AIR Unimi. Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in P. [Link]

  • Graz University of Technology. Activity-Based Protein Profiling of Oxidases and Reductases. [Link]

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Precision Photolysis: A Master Guide to 2-Nitrophenyl Uncaging in Live Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for the application of 2-nitrophenyl (2-NP) derivatives in photo-uncaging experiments. While generic protocols exist, this document focuses on the mechanistic causality often overlooked in standard literature—specifically the kinetic limitations of the aci-nitro intermediate and the "silent" pharmacological artifacts of caged precursors. We focus heavily on MNI-Glutamate and DMNB-caged variants, the industry standards for two-photon (2P) and one-photon (1P) neurophysiology.

Part 1: The Photochemical Engine

Mechanism of Action: The Norrish Type II Reaction

To optimize uncaging, one must understand that photon absorption does not immediately release the payload. The reaction proceeds through a short-lived, yet kinetically rate-limiting aci-nitro intermediate .

  • Excitation: The 2-nitrophenyl group absorbs a photon (UV/Violet), promoting it to an excited singlet state (

    
    ), which rapidly undergoes intersystem crossing to a triplet state (
    
    
    
    ).
  • Hydrogen Abstraction: The nitro oxygen abstracts a

    
    -hydrogen from the benzylic carbon, forming the aci-nitro  intermediate.
    
  • Collapse & Release: The aci-nitro species rearranges and cleaves, releasing the free bioactive molecule (e.g., Glutamate, ATP) and a nitroso byproduct .

Critical Insight: The decay rate of the aci-nitro intermediate determines the temporal resolution of your experiment. For fast neurotransmission (AMPA receptors), simple nitrobenzyl (NB) groups are often too slow (


). You must use 

-substituted or indolinyl derivatives (like MNI) to achieve microsecond-scale release.
Diagram 1: The Norrish Type II Uncaging Pathway

UncagingMechanism Caged Caged Compound (Ground State) Excited Excited State (Singlet/Triplet) Caged->Excited hv (UV/2P) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Release Cleavage Event Aci->Release Rate Limiting Step Payload Active Payload (e.g., Glutamate) Release->Payload Byproduct Nitroso Byproduct Release->Byproduct

Caption: The Norrish Type II pathway. Note the aci-nitro intermediate is the kinetic bottleneck determining release speed.

Part 2: Selection Guide – Choosing the Right Cage

Not all 2-nitrophenyls are equal. Use this matrix to select the derivative matching your temporal and optical requirements.

Derivative FamilyCommon Name

(1P)
2P Cross-Section (

)
Release Rate (

)
Best Application
2-Nitrobenzyl NB~260-300 nmLow (< 0.1 GM)Slow (ms to s)Long-term gene uncaging; slow metabolic studies.[1]
4,5-Dimethoxy-2-NB DMNB ~350-360 nmModerateMedium (ms)Standard 1P uncaging (ATP, Ca2+) using UV lamps/LEDs.
Methoxy-Nitroindolinyl MNI ~340-360 nmHigh (0.06 GM @ 720nm) Fast (< 1

s)
Synaptic mapping (2P); mimicking fast synaptic transmission.
Ruthenium-Bipyridine RuBi~450 nmHigh (@ 800nm)Slow (ns to

s)
Visible light uncaging; avoiding UV toxicity.

Expert Recommendation: For mapping dendritic spines or mimicking synaptic events, MNI-Glutamate is the mandatory choice due to its high quantum yield and microsecond release kinetics, which match the rise time of AMPA receptors.

Part 3: Protocol – Two-Photon Uncaging of MNI-Glutamate

Objective: Spatially resolved activation of AMPA receptors on single dendritic spines in hippocampal CA1 pyramidal neurons.

Reagents & Preparation
  • MNI-Caged-L-Glutamate: Dissolve to 20 mM stock in high-purity water. Store aliquots at -20°C in the dark.

  • ACSF (Artificial Cerebrospinal Fluid): Standard formulation (

    
     mM NaCl, 
    
    
    
    mM KCl, etc.).
    • Critical: Use 0 mM

      
        and 4 mM 
      
      
      
      (or standard 2mM/2mM) depending on NMDA receptor isolation needs.
    • Additives:

      
      M TTX (Tetrodotoxin) to block spontaneous action potentials.[2]
      
The "Silent" Antagonism Check (Self-Validation)

Before uncaging, you must validate that the caged compound itself is not inhibiting your receptors.

  • Risk: MNI-Glutamate is a known antagonist of GABA-A receptors at high concentrations.[2][3]

  • Validation Step: If studying inhibitory currents, use RuBi-GABA or "cloaked" dendrimer-conjugated cages (e.g., DNI-Glu) instead of simple MNI-Glu to avoid basal inhibition.

Experimental Workflow
Step A: Bath Application

Dilute MNI-Glutamate stock into the circulating ACSF to a final concentration of 2.5 mM .

  • Note: Lower concentrations (e.g., 200

    
    M) are insufficient for 2P uncaging due to the small focal volume (
    
    
    
    1 femtoliter). You need high molarity to ensure enough molecules are released in that tiny voxel.
Step B: Optical Configuration[4]
  • Laser: Ti:Sapphire mode-locked laser.[1][2]

  • Wavelength: Tune to 720 nm . (MNI absorption peak for 2P is

    
    720-730 nm).
    
  • Power: Start at 15-20 mW at the back aperture of the objective (60x, 0.9 NA or higher).

    • Warning: Power >30 mW may cause photodamage or "blebbing" of the spine.

Step C: Stimulation Protocol
  • Visualize: Locate a dendritic spine using a structural dye (e.g., Alexa 594) filled via patch pipette.

  • Target: Place the "parking" spot of the laser beam

    
    0.5 
    
    
    
    m from the spine head (to mimic synaptic cleft diffusion).
  • Pulse: Deliver a 0.5 - 1.0 ms laser pulse.

  • Record: Measure the uEPSC (uncaging-evoked Excitatory Postsynaptic Current) via whole-cell patch clamp (Voltage Clamp @ -70 mV).

Diagram 2: Experimental Workflow

Workflow cluster_prep Preparation Phase cluster_optics Optical Setup cluster_data Acquisition Slice Brain Slice (Hippocampus) Bath Bath: ACSF + 2.5mM MNI-Glu (+ 1uM TTX) Slice->Bath Spine Target: Dendritic Spine (Diffraction Limited Spot) Bath->Spine Caged Precursor Laser Ti:Sapphire Laser (720 nm) Modulator Pockels Cell (Pulse Control: 1ms) Laser->Modulator Modulator->Spine 2P Excitation Rec Record uEPSC (Patch Clamp) Spine->Rec Glutamate Release

Caption: Workflow for 2P uncaging. Precise synchronization between laser modulation and electrophysiology recording is required.

Part 4: Troubleshooting & Optimization

The Inner Filter Effect

Symptom: Uncaging efficiency drops over time during a long experiment. Cause: The nitroso byproduct (e.g., nitrosobenzaldehyde) accumulates in the slice. This byproduct strongly absorbs UV light, effectively shielding the remaining caged compound. Solution:

  • Ensure rapid perfusion flow rate (>2 mL/min) to wash away byproducts.

  • Limit the depth of recording; deep tissue traps byproducts.

Hydrolysis (The "Dark" Signal)

Symptom: High background noise or basal receptor activation without light. Cause: Spontaneous hydrolysis of the ester/carbamate bond. Solution:

  • Check pH of ACSF. 2-nitrophenyl esters are liable to hydrolyze at pH > 7.4.

  • Keep stock solutions in anhydrous DMSO and dilute immediately before use.

Off-Target Pharmacology (GABA Blockade)

Symptom: Epileptiform activity in slice despite TTX, or inability to record IPSCs. Cause: MNI-Glutamate blocks GABA-A receptors.[1][2][3][5] Solution:

  • Use "Cloaked" Caged Glutamate (e.g., conjugated to a dendrimer).[1][5] The steric bulk prevents the caged molecule from binding to the GABA receptor cleft but still allows photolysis.

References

  • Ellis-Davies, G. C. R. (2007).[1][5][6] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[2][5] Nature Methods, 4, 619–628.[2][5] [Link]

  • Matsuzaki, M., et al. (2001).[1][5] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons.[5] Nature Neuroscience, 4, 1086–1092.[5] (The foundational MNI-Glu paper).[1] [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Ellis-Davies, G. C. R. (2019).[1][5] Two-Photon Uncaging of Glutamate.[1][2][3][5][6][7] Frontiers in Synaptic Neuroscience, 10, 48. [Link]

  • Fino, E., et al. (2009).[5] RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic Spines.[5] Frontiers in Neural Circuits, 3, 2. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Photostability Protocols for 2-Nitrophenyl Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PHO-2NP-PROTECT Subject: Minimizing Photolysis of 2-Nitrophenyl (o-Nitrobenzyl) Compounds Assigned Specialist: Senior Application Scientist Status: Open for User Review

Introduction

Welcome to the Technical Support Center. You are accessing this guide because you are working with 2-nitrophenyl (also known as o-nitrobenzyl) compounds—the gold standard for photocleavable linkers and "caged" reagents.

The Core Problem: These compounds are designed to break. Their high quantum yield (


), which makes them excellent tools, also makes them a handling nightmare. Premature photolysis leads to:
  • Loss of Yield: The active "caged" moiety is released before the experiment begins.

  • Side-Product Contamination: Formation of nitrosobenzaldehyde derivatives (often brown/yellow) that can interfere with downstream assays.

  • Experimental Noise: High background signals in biological assays.

This guide provides a self-validating system to ensure your reagents remain intact until the exact moment of activation.

Module 1: The Mechanism (Why It Degrades)

To prevent degradation, you must understand the enemy. The photolysis of 2-nitrophenyl groups follows a Norrish Type II mechanism.[1]

Critical Insight: It is not just UV light that is dangerous. The reaction proceeds through a transient aci-nitro intermediate which has a significantly red-shifted absorption (approx. 400–420 nm). If your lab has standard fluorescent lighting, you are likely exciting this intermediate, driving the reaction forward even if you think you are "safe" from UV.

Diagram 1: Photolysis Pathway & Danger Zones

PhotolysisMechanism GroundState Ground State (2-Nitrophenyl) ExcitedState Excited State (Diradical) GroundState->ExcitedState UV Absorption (300-365 nm) AciNitro aci-nitro Intermediate (Blue Light Sensitive!) ExcitedState->AciNitro H-Abstraction AciNitro->AciNitro Absorbs ~420nm (Blue Light) Cyclic Benzisoxazole Intermediate AciNitro->Cyclic Thermal/pH dependent Products Cleaved Product + Nitroso Side-Product Cyclic->Products Hydrolysis

Figure 1: The degradation pathway. Note the aci-nitro intermediate (Yellow node), which absorbs in the visible blue spectrum, making standard lab lighting a risk factor.

Module 2: Environmental Controls (The Lab Setup)

User Question: I wrapped my flask in foil, but I still see degradation. Why? Answer: Foil protects during storage, but you likely exposed the compound during weighing or transfer. Brief exposure to overhead fluorescent light (which emits UV spikes at 313 nm and 365 nm) is sufficient to initiate the cycle.

Protocol 1: Lighting & Filtration Standards

You must filter out wavelengths below the activation threshold.

Light SourceWavelength EmissionRisk LevelRecommended Action
Sunlight 290–800+ nmCritical Blackout blinds required. Never work near windows.
Fluorescent Tube 313, 365, 405, 436 nm (spikes)High Install UV-blocking sleeves or use Roscolux filters.
White LED Broad blue peak (450 nm)Moderate Acceptable for short periods if <450 nm is filtered.
Red LED / Sodium >580 nmSafe Gold Standard. Use for weighing/synthesis.
The "Safe-Light" Setup

Do not work in the dark (safety hazard). Instead, create a "Safe Zone":

  • Filter: Apply Roscolux #3114 (Tough UV) or deep amber sheets to fume hood sashes.

  • Glassware: Use Amberized (silanized) or Low-Actinic glassware.

    • Note: Standard amber glass cuts off ~450 nm.[2][3] If your compound is ultra-sensitive, double-wrap with foil.[4]

Module 3: Chemical Handling & Synthesis

User Question: Does the solvent choice affect stability? Answer: Yes. The lifetime of the aci-nitro intermediate is heavily solvent- and pH-dependent.[1]

Troubleshooting Solvent Interactions
  • Protic Solvents (MeOH, Water): Accelerate the decay of the aci-nitro form into the final cleaved product. If you accidentally expose the sample to light in methanol, degradation is rapid.

  • Aprotic Solvents (MeCN, DMSO): The aci-nitro intermediate is longer-lived.

  • Acids/Bases:

    • Bases (e.g., amines) can deprotonate the benzylic position, leading to dark decomposition or accelerating the photolysis rate. Avoid bases in stock solutions.

    • Acids generally stabilize the ground state but can catalyze the breakdown of the aci-nitro form if light exposure occurs.

Diagram 2: Handling Decision Tree

HandlingWorkflow Start Start: Solid Reagent LightCheck Is Room Light Red/Amber? Start->LightCheck Weighing Weighing Step Solvent Solvent Selection Weighing->Solvent SolventCheck Is Solvent Protic? Solvent->SolventCheck Storage Storage Condition Safe Proceed to Experiment Storage->Safe -20°C, Amber Vial LightCheck->Weighing Yes (>500nm) Risk HIGH RISK: Wrap in Foil Immediately LightCheck->Risk No (White Light) SolventCheck->Storage No (DMSO/MeCN) SolventCheck->Risk Yes (MeOH/H2O) Risk->Storage If kept dark

Figure 2: Decision tree for minimizing risk during physical handling and solvation.

Module 4: Quality Control (Is it already broken?)

Before using a valuable "caged" reagent in a bio-assay, validate its integrity. The primary byproduct, 2-nitrosobenzaldehyde , reacts further to form azo-dimers (brown color).

Protocol 2: The "Dark Check"
  • Visual Inspection:

    • Pure Compound:[5] Usually white or pale yellow crystalline solid.

    • Degraded: Deep yellow, orange, or brown discoloration.

  • NMR Validation (The Definitive Test):

    • Dissolve a small amount in deuterated solvent (avoiding bright light).

    • Look for: The benzylic protons (CH2) of the caged group.

    • Shift: In the intact 2-nitrobenzyl group, these appear around 5.0–5.5 ppm .

    • Degradation:[6][7][8][9] Appearance of aldehyde peaks (~10 ppm) or shifts in the aromatic region indicating nitroso/azo species.

  • TLC (Thin Layer Chromatography):

    • Spot the plate in the dark/red light.

    • Run the plate.

    • Observation: The nitroso byproduct is often visible as a yellow spot before staining.

Frequently Asked Questions (FAQ)

Q: Can I autoclave 2-nitrophenyl caged compounds? A: Generally, no . While the thermal stability of the 2-nitrobenzyl bond is decent (up to ~100°C for short periods), the high heat and pressure of autoclaving often lead to hydrolysis or thermal rearrangement. Sterilize by filtration (0.22 µm) into sterile, amber containers.

Q: I need to use microscopy. How do I prevent uncaging during focusing? A: This is a common failure point.

  • Use a long-pass filter (>500 nm) in the trans-illumination path of the microscope.

  • Minimize the intensity of the brightfield lamp.

  • If using fluorescence, ensure your excitation filters do not bleed into the UV/Blue range (300–450 nm) unless you intend to uncage.

Q: My solution turned slightly yellow but NMR looks okay. Can I use it? A: 2-nitroso compounds have a very high extinction coefficient. A trace amount (<1%) can cause visible yellowing. If NMR shows >95% purity, it is likely usable for chemical synthesis, but purify it if used for sensitive biological affinity assays, as the nitroso byproduct can react with nucleophilic residues on proteins (e.g., thiols).

References

  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. Link

    • Foundational paper establishing the utility and handling of 2-nitrobenzyl "caged"
  • Bochet, C. G. (2002). Photolabile protecting groups and linkers.[10] Journal of the Chemical Society, Perkin Transactions 1, (2), 125–142. Link

    • Comprehensive review of mechanisms and stability profiles.
  • Il'ichev, Y. V., et al. (2004).[11] Photochemical reaction mechanisms of 2-nitrobenzyl compounds: Methyl ethers and caged ATP.[12] Journal of the American Chemical Society, 126(14), 4581–4595. Link

    • Detailed kinetic analysis of the aci-nitro intermedi
  • Sigma-Aldrich (Merck). (n.d.). Technical Bulletin: Handling Light-Sensitive Reagents. Link

    • General industry standard for amber glassware and storage.
  • Rosco Laboratories. (2024). Roscolux #3114 Tough UV Filter Transmission Data. Link

    • Source for filter specific

Sources

troubleshooting low coupling efficiency of sterically hindered nitro-amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Coupling Efficiency of Sterically Hindered Nitro-Amines Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist)

The "Nitro-Amine Paradox" (Overview)

Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely facing the "Nitro-Amine Paradox."

You are attempting to form an amide bond between a carboxylic acid and an amine that is both sterically hindered (e.g., ortho-substituted) and electronically deactivated (e.g., containing a nitro group).

  • The Problem: Standard coupling reagents (HATU, EDC, PyBOP) rely on the amine acting as a nucleophile to attack an activated ester. A nitro-amine is a "dead" nucleophile. The nitro group pulls electron density from the nitrogen (lowering the HOMO), while steric bulk physically blocks the approach to the electrophile.

  • The Result: You likely see starting material recovery, hydrolysis of your activated ester, or formation of the symmetrical anhydride instead of the desired amide.

This guide moves beyond standard protocols to high-energy activation methods required to force this bond formation.

Diagnostic Workflow

Before selecting a protocol, determine the primary bottleneck of your reaction using the decision tree below.

DiagnosticTree start START: Low Coupling Yield check_pka Is the Amine pKa < 1.0? (e.g., Dinitro-aniline, trichloro-aniline) start->check_pka check_steric Is the Amine Sterically Hindered? (Ortho-substitution) check_pka->check_steric No (pKa > 1) sol_tcfh RECOMMENDATION A: TCFH + NMI (High Energy Acyl-Imidazolium) check_pka->sol_tcfh Yes (Highly Deactivated) check_steric->sol_tcfh Severe Sterics + Electronics sol_ghosez RECOMMENDATION B: Ghosez's Reagent (Neutral Acid Chloride) check_steric->sol_ghosez Yes (Steric + Electronic) sol_t3p RECOMMENDATION C: T3P (Propylphosphonic Anhydride) (Low Epimerization Risk) check_steric->sol_t3p No (Just Electronic issues)

Figure 1: Diagnostic decision tree for selecting the appropriate high-energy coupling reagent.

Solution Protocols

Method A: The "Gold Standard" (TCFH + NMI)

Best for: Severely deactivated amines (e.g., 2,4-dinitroaniline) and chiral carboxylic acids.

Standard reagents like HATU generate an active ester (OBt/OAt) that is not electrophilic enough for nitro-amines. TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) combined with NMI (N-methylimidazole) generates an N-acyl imidazolium species.[1][2][3] This intermediate is significantly more electrophilic than an OBt ester, effectively mimicking an acid chloride without the associated harshness.

Protocol:

  • Dissolve: In a flame-dried vial, dissolve Carboxylic Acid (1.0 equiv) and Nitro-amine (1.0–1.2 equiv) in anhydrous Acetonitrile (0.1 M concentration). Note: DMF can be used if solubility is poor, but ACN is preferred.

  • Base: Add NMI (3.0 equiv). The solution may warm slightly.[2]

  • Activate: Add TCFH (1.0–1.2 equiv) in one portion.

  • React: Stir at ambient temperature for 2–18 hours.

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove NMI), saturated NaHCO₃, and brine.

Why it works: The NMI acts as both a base and a nucleophilic catalyst, forming a transient, high-energy acyl-imidazolium ion that is "hot" enough to react with the poor nucleophile (nitro-amine).

Method B: In-Situ Acid Chloride (Ghosez’s Reagent)

Best for: Acid-sensitive substrates where thionyl chloride (


) or oxalyl chloride are too harsh.

Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions. This bypasses the "nucleophilic attack" barrier by creating the ultimate electrophile.

Protocol:

  • Activate: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM (0.1 M). Add Ghosez’s Reagent (1.2–1.5 equiv).

  • Monitor: Stir at room temperature for 1–2 hours. Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).

  • Couple: Once acid chloride formation is complete, add the Nitro-amine (1.2 equiv) and Pyridine (2.0 equiv) or 2,6-Lutidine (for base-sensitive substrates).

  • React: Stir at room temperature or reflux (40°C) if sterics are severe.

Method C: T3P (Propylphosphonic Anhydride)

Best for: Scale-up (kg scale) and minimizing epimerization.

T3P acts as a kinetic water scavenger and activates the acid as a mixed anhydride. It is less reactive than TCFH but safer and cleaner for larger batches.

Protocol:

  • Mix: Combine Carboxylic Acid (1.0 equiv), Nitro-amine (1.1 equiv), and Base (DIPEA or Pyridine, 3-5 equiv) in EtOAc or 2-MeTHF.

  • Add Reagent: Add T3P (50% w/w solution in EtOAc/DMF, 1.5–2.0 equiv) dropwise.

  • React: Heat is almost always required for nitro-amines. Reflux (approx. 70–80°C) for 12–24 hours.[4]

  • Workup: Wash with water. T3P byproducts are water-soluble, simplifying purification.[1][5]

Comparative Data: Reagent Efficiency

The following table summarizes expected conversion rates for the coupling of 2-chloro-4-nitroaniline (highly deactivated) with a secondary carboxylic acid.

Reagent SystemActivation SpeciesRelative ElectrophilicityEpimerization RiskTypical Yield (Nitro-amines)
HATU / DIPEA OAt EsterModerateLow< 10% (Fail)
EDC / DMAP Acyl-isourea / Acyl-pyridiniumHighHigh20–40%
T3P / Pyridine Mixed AnhydrideHighVery Low50–75%
Ghosez's Reagent Acid ChlorideVery HighModerate70–85%
TCFH / NMI Acyl Imidazolium Very High Low 80–95%

Mechanistic Insight: The TCFH Pathway

Understanding the mechanism helps in troubleshooting. The failure of HATU is due to the stability of the OAt ester; it sits comfortably in solution rather than reacting with the nitro-amine. TCFH creates a species that must react.

TCFH_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Coupling Acid Carboxylic Acid Intermediate Acyl-Imidazolium Ion (Super-Electrophile) Acid->Intermediate + TCFH/NMI TCFH TCFH Reagent NMI NMI (Base) Product Amide Product Intermediate->Product Attack by Nitro-Amine NitroAmine Nitro-Amine (Poor Nucleophile) NitroAmine->Product

Figure 2: The TCFH/NMI activation pathway generates a highly reactive N-acyl imidazolium ion, overcoming the nucleophilicity barrier.

Frequently Asked Questions (FAQs)

Q: Can I use DMF instead of Acetonitrile for TCFH couplings? A: Yes, but reaction rates are often faster in Acetonitrile (ACN). ACN facilitates the precipitation of the urea/amidine byproducts in some cases, driving the equilibrium. However, if your nitro-amine is insoluble in ACN, DMF is the necessary alternative.

Q: I am seeing significant racemization with Ghosez's reagent. What now? A: Acid chlorides are prone to racemization via ketene formation or oxazolone pathways. Switch to TCFH/NMI . The NMI conditions are milder (buffered pH) and the acyl-imidazolium intermediate is less prone to proton abstraction at the alpha-position compared to an acid chloride.

Q: Why not just use thionyl chloride (


)? 
A:  You can, but 

produces HCl gas and strong acidic conditions which can cleave protecting groups (like Boc or TBS) often present on complex drug intermediates. Ghosez's reagent generates the chloride under strictly neutral conditions.

Q: My reaction turns black/tarry when heating with T3P. A: Nitro-amines are often thermally unstable or prone to oxidation at high temperatures. Try adding the T3P slowly at 0°C, then warming only to 50°C. If decomposition persists, switch to TCFH at room temperature to avoid thermal stress.

References

  • Beutner, G. L., et al. (2018).[2][3] "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222.[2]

  • Dunetz, J. R., et al. (2016).[6] "T3P (Propylphosphonic Anhydride): A mild and low-toxicity coupling agent for large-scale applications."[7] Organic Process Research & Development, 20(2), 140–177.

  • Devos, A., et al. (1979). "Ghosez's Reagent: A new method for the synthesis of amides from carboxylic acids." Journal of the Chemical Society, Chemical Communications, (24), 1180–1181.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][4][7][8][9][10] Tetrahedron, 61(46), 10827-10852.

Sources

Validation & Comparative

A Comparative Guide to the UV-Vis Absorption Spectrum of 2-Nitrophenylamine and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the UV-Vis absorption spectrum of 2-nitrophenylamine (o-nitroaniline), offering a comparative perspective against its structural isomers, 3-nitrophenylamine (m-nitroaniline) and 4-nitrophenylamine (p-nitroaniline), as well as its parent compound, aniline. This guide is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization and quantification of aromatic amines.

Introduction: The Significance of UV-Vis Spectroscopy for Aromatic Amines

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique that provides valuable insights into the electronic structure of molecules. For aromatic compounds like nitrophenylamines, the position (λmax) and intensity (molar extinction coefficient, ε) of absorption bands are highly sensitive to the molecular architecture, particularly the nature and position of substituents on the aromatic ring. These spectral characteristics are crucial for compound identification, purity assessment, and quantitative analysis in various scientific and industrial applications, including pharmaceutical development and quality control.

2-Nitrophenylamine, an important intermediate in the synthesis of dyes, pigments, and pharmaceuticals, possesses a distinct UV-Vis absorption profile due to the electronic interactions between the amino (-NH2) and nitro (-NO2) groups.[1] Understanding its spectral properties in comparison to its meta and para isomers, as well as the unsubstituted aniline, allows for a deeper comprehension of structure-property relationships.

Comparative Analysis of UV-Vis Absorption Spectra

The UV-Vis absorption spectra of 2-nitrophenylamine and its isomers are characterized by intense absorption bands in the UV and visible regions, arising from π → π* electronic transitions within the benzene ring, which are significantly influenced by the presence of the electron-donating amino group and the electron-withdrawing nitro group.

The following table summarizes the key spectral data for 2-nitrophenylamine, 3-nitrophenylamine, 4-nitrophenylamine, and aniline in ethanol, providing a clear basis for comparison.

CompoundIsomer Positionλmax 1 (nm)ε 1 (M⁻¹cm⁻¹)λmax 2 (nm)ε 2 (M⁻¹cm⁻¹)Solvent
2-Nitrophenylamine ortho408-409~5635278~538795% Ethanol
3-Nitrophenylamine meta374-375~1505236~1621895% Ethanol
4-Nitrophenylamine para~381~12800--Water
Aniline -~280-~230-Ethanol

Note: The molar extinction coefficients for 2-nitrophenylamine and 3-nitrophenylamine were calculated from the specific absorbance values (A 1%, 1cm) provided in the literature, using the formula: ε = (A 1%, 1cm * Molecular Weight) / 10. The molecular weight of nitrophenylamine is 138.12 g/mol .[2][3][4]

Structural Interpretation of Spectral Differences

The observed differences in the λmax and ε values among the nitrophenylamine isomers can be attributed to the varying degrees of electronic communication (conjugation) between the amino and nitro groups, which is dictated by their relative positions on the benzene ring.

  • 2-Nitrophenylamine (ortho-isomer): The proximity of the amino and nitro groups in the ortho position leads to intramolecular hydrogen bonding. This interaction, along with steric hindrance, can disrupt the planarity of the molecule, thereby affecting the extent of conjugation. Despite this, it exhibits the most red-shifted primary absorption band (408-409 nm) among the three isomers in ethanol, suggesting a significant charge-transfer character in its electronic transition.[1]

  • 3-Nitrophenylamine (meta-isomer): In the meta position, the amino and nitro groups are not in direct conjugation. As a result, the charge-transfer character of the transition is less pronounced, leading to a lower λmax (374-375 nm) and a significantly lower molar extinction coefficient for this band compared to the ortho and para isomers.[4]

  • 4-Nitrophenylamine (para-isomer): The para arrangement allows for the most effective through-conjugation between the electron-donating amino group and the electron-withdrawing nitro group. This extensive delocalization of π-electrons results in a strong intramolecular charge-transfer (ICT) band at a relatively long wavelength (~381 nm in water) with a high molar extinction coefficient.[5]

  • Aniline: As the parent compound, aniline shows absorption bands at shorter wavelengths (~230 nm and ~280 nm) corresponding to the π → π* transitions of the benzene ring perturbed by the amino group. The introduction of the nitro group causes a significant bathochromic (red) shift in the absorption maxima of all three nitrophenylamine isomers.

Experimental Workflow and Methodologies

To ensure the acquisition of accurate and reproducible UV-Vis absorption spectra, a standardized experimental protocol is paramount. The following section details a robust methodology for the spectral analysis of nitrophenylamines.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis prep_solution Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) dilute_solution Perform Serial Dilutions (to achieve absorbance in 0.2-1.0 range) prep_solution->dilute_solution measure_sample Measure Sample Absorbance dilute_solution->measure_sample prep_blank Prepare Blank (Pure Ethanol) spectrophotometer Spectrophotometer Setup (Warm-up, Wavelength Range: 200-600 nm) baseline Baseline Correction (using Blank solution) spectrophotometer->baseline baseline->measure_sample plot_spectrum Plot Absorbance vs. Wavelength measure_sample->plot_spectrum identify_lambda_max Identify λmax plot_spectrum->identify_lambda_max calculate_epsilon Calculate Molar Extinction Coefficient (ε) (using Beer-Lambert Law: A = εcl) identify_lambda_max->calculate_epsilon

Caption: A generalized workflow for obtaining the UV-Vis absorption spectrum of a nitrophenylamine.

Step-by-Step Experimental Protocol

1. Materials and Reagents:

  • 2-Nitrophenylamine (or other isomers) of high purity
  • Spectrophotometric grade ethanol (or other suitable solvent)
  • Calibrated volumetric flasks and pipettes
  • Quartz cuvettes (1 cm path length)

2. Instrumentation:

  • A calibrated double-beam UV-Vis spectrophotometer

3. Preparation of Solutions:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the nitrophenylamine and dissolve it in a 100 mL volumetric flask with ethanol.
  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the optimal range of the instrument (typically 0.2 to 1.0). For example, a 5 µg/mL solution can be prepared by diluting 5 mL of the stock solution to 100 mL with ethanol.
  • Blank Solution: Use the same batch of spectrophotometric grade ethanol as the blank.

4. Spectrophotometric Measurement:

  • Turn on the spectrophotometer and allow the lamps to stabilize for at least 30 minutes.
  • Set the desired wavelength range for the scan (e.g., 200 nm to 600 nm).
  • Fill a quartz cuvette with the blank solution (ethanol) and place it in the reference beam path. Fill another quartz cuvette with the blank solution and place it in the sample beam path to perform a baseline correction.
  • Replace the blank in the sample cuvette with the most dilute working solution and record the absorption spectrum.
  • Repeat the measurement for all the prepared working solutions, rinsing the cuvette with the next solution to be measured before filling.

5. Data Analysis:

  • From the recorded spectra, identify the wavelength(s) of maximum absorbance (λmax).
  • Using the absorbance values at λmax for the series of working solutions, plot a calibration curve of absorbance versus concentration.
  • The molar extinction coefficient (ε) can be calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Structural Comparison of Nitrophenylamine Isomers

The following diagram illustrates the structural differences between the ortho, meta, and para isomers of nitrophenylamine, which underlie their distinct spectroscopic properties.

structural_isomers cluster_ortho 2-Nitrophenylamine (ortho) cluster_meta 3-Nitrophenylamine (meta) cluster_para 4-Nitrophenylamine (para) ortho meta para

Caption: Molecular structures of the ortho, meta, and para isomers of nitrophenylamine.

Conclusion

This comparative guide has elucidated the UV-Vis absorption characteristics of 2-nitrophenylamine in the context of its structural isomers and parent compound. The position of the nitro group relative to the amino group on the benzene ring profoundly influences the electronic transitions, resulting in distinct λmax and ε values for each isomer. The provided experimental protocol offers a standardized approach for obtaining high-quality spectral data, which is essential for accurate qualitative and quantitative analysis. A thorough understanding of these structure-spectra relationships is invaluable for researchers and professionals working with these and similar aromatic compounds.

References

  • Wikipedia. (2024). 2-Nitroaniline. [Link]

  • PubChem. (n.d.). 2-Nitroaniline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). o-Nitroaniline. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). m-Nitroaniline. NIST Chemistry WebBook. [Link]

  • Canadian Journal of Chemistry. (1977). Thermodynamics of transfer of p-nitroaniline from water to alcohol + water mixtures at 25 °C and the structure of water in these solutions. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. [Link]

  • chemeurope.com. (n.d.). Molar absorptivity. [Link]

Sources

Benchmarking Molecular Fidelity: A Comparative 1H NMR Guide for 4-[(2-nitrophenyl)amino]butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of GABA-mimetic drugs and benzimidazole precursors, 4-[(2-nitrophenyl)amino]butanoic acid serves as a critical intermediate. Its characterization presents a unique analytical challenge: the molecule possesses a "Janus-faced" polarity—a lipophilic, electron-deficient nitroaniline head coupled with a hydrophilic, ionizable aminobutyric acid tail.

This guide moves beyond standard spectral listing. We objectively compare the solvent systems and acquisition protocols required to capture the true solution-state conformation of this molecule. While CDCl₃ is the standard for organic intermediates, this guide demonstrates why DMSO-d₆ is the superior "performance alternative" for this specific analyte, driven by the need to stabilize the intramolecular hydrogen bond and visualize the carboxylic acid proton.

Theoretical Framework: The "Push-Pull" & H-Bonding

To interpret the NMR data correctly, one must understand the electronic environment. The 2-nitro group exerts a strong electron-withdrawing effect (


), deshielding the aromatic ring protons. However, the defining feature of this molecule is the Intramolecular Hydrogen Bond (IMHB)  between the amine proton (NH) and the nitro group oxygen.
  • Consequence: This IMHB locks the N-C bond conformation and significantly deshields the NH proton, pushing it downfield (typically >8.0 ppm) and making it resistant to chemical exchange, unlike typical secondary amines.

Diagram 1: Structural Connectivity & IMHB

G Nitro Nitro Group (-NO2) Electron Withdrawing Ring Phenyl Ring Deshielded System Nitro->Ring Ortho Subst. Amine Amine (-NH-) IMHB Donor Amine->Nitro Intramolecular H-Bond Amine->Ring Ortho Subst. Chain Butanoic Acid Chain (gamma, beta, alpha) Amine->Chain N-Alkyl Link

Caption: Structural logic showing the critical intramolecular hydrogen bond (red dashed line) that defines the low-field NH signal.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of labile protons and the resolution of the aliphatic chain.

FeatureAlternative A: Chloroform-d (CDCl₃) Preferred System: DMSO-d₆ Scientific Verdict
Solubility Moderate to Poor. The zwitterionic character of the amino-acid tail often leads to suspension or aggregation.Excellent. Dissolves both the polar tail and aromatic head.DMSO-d₆ Wins
COOH Proton Invisible/Broad. Rapid exchange with trace water or dimerization often broadens this peak into the baseline.Visible (~12.0 ppm). Strong H-bonding with DMSO sulfoxide oxygen slows exchange, revealing the proton.DMSO-d₆ Wins
NH Proton Variable. Often broad due to quadrupole broadening from Nitrogen and intermediate exchange rates.Sharp(er). The IMHB is stabilized, and DMSO reduces intermolecular exchange rates.DMSO-d₆ Wins
Water Peak ~1.56 ppm. Can overlap with the

-CH₂ quintet.
~3.33 ppm. Can overlap with the

-CH₂ (N-CH₂) signal if wet.
Tie (Depends on water content)

Detailed Characterization Data (DMSO-d₆)

The following assignments are based on the preferred DMSO-d₆ system at 298 K.

A. The Aromatic Region (The "Head")

The 2-nitroaniline core creates a distinct 4-proton pattern.

  • 
     8.05 ppm (dd, 1H, 
    
    
    
    Hz):
    The proton ortho to the Nitro group (H-3). Most deshielded.
  • 
     7.50 - 7.55 ppm (ddd, 1H):  The proton para to the Amine (H-5).
    
  • 
     7.05 ppm (d, 1H):  The proton ortho to the Amine (H-6). Shielded by the amine's electron donation (+M), despite the nitro group.
    
  • 
     6.65 - 6.70 ppm (t, 1H):  The proton para to the Nitro group (H-4).
    
B. The Labile Protons
  • 
     12.10 ppm (br s, 1H):  Carboxylic Acid (-COOH). Critical quality attribute: If this is missing, your sample may be a salt or wet.
    
  • 
     8.00 - 8.20 ppm (t, 1H, broad):  Amine (-NH-). The triplet structure arises from coupling to the adjacent 
    
    
    
    -CH₂. The chemical shift confirms the ortho-nitro effect (IMHB).
C. The Aliphatic Chain (The "Tail")
  • 
     3.35 - 3.45 ppm (q/t, 2H): 
    
    
    
    -CH₂ (attached to N). Note: This often overlaps with the H₂O signal in DMSO. Dry your sample thoroughly.
  • 
     2.30 ppm (t, 2H, 
    
    
    
    Hz):
    
    
    -CH₂ (attached to COOH).
  • 
     1.80 ppm (quint, 2H, 
    
    
    
    Hz):
    
    
    -CH₂ (middle methylene).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this "Self-Validating" protocol. The logic ensures that if a step fails, the spectrum immediately reveals the error (e.g., water overlap, salt formation).

Diagram 2: Acquisition Workflow

Workflow Sample Solid Sample (>5 mg) Solvent Add 0.6 mL DMSO-d6 (Ampoule grade) Sample->Solvent Shake Vortex & Sonicate (Ensure clear solution) Solvent->Shake Acquire Acquisition (d1 > 5s for COOH quant) Shake->Acquire Check QC Check: Is COOH visible? Acquire->Check Reprocess/Dry Reprocess/Dry Check->Reprocess/Dry No Final Spectrum Final Spectrum Check->Final Spectrum Yes

Caption: Operational workflow ensuring detection of the labile carboxylic acid proton.

Step-by-Step Methodology
  • Sample Prep: Weigh 5–10 mg of the solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D). Crucial: Use a fresh ampoule to minimize water content, which interferes with the

    
    -CH₂ signal at ~3.3 ppm.
    
  • Homogenization: Sonicate for 30 seconds. The solution must be brilliantly clear (yellow/orange tint). Turbidity indicates zwitterionic aggregation.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (d1): Set to 5–10 seconds . Reasoning: The COOH proton has a long T1 relaxation time. Short delays will under-integrate this signal, leading to false purity calculations.

    • Scans: 16–64 scans are sufficient.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve the aromatic couplings.

Troubleshooting & Impurity Profiling

When characterizing this intermediate, three specific impurities often appear.

Impurity SignalChemical Shift (DMSO)Origin
GABA (Unreacted) ~2.2 (t), ~1.9 (m), ~2.8 (t)Incomplete SnAr reaction. Look for the upfield shift of the CH₂-N (2.8 vs 3.4 ppm).
2-Fluoronitrobenzene ~7.5 - 8.2 ppm (complex)Unreacted starting material. Distinct lack of aliphatic signals.
Water ~3.33 ppm (variable)Wet solvent or hygroscopic sample. Warning: Overlaps with product

-CH₂.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for general chemical shift rules and nitro-group effects).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for solvent effects on chemical shifts).[1][2][3]

  • Biological Magnetic Resonance Data Bank (BMRB). (2024). Entry for Gamma-Aminobutyric Acid (GABA). (Baseline data for the aliphatic chain shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). SDBS Compounds and Spectral Search: 2-Nitroaniline derivatives. (Reference for aromatic coupling patterns).

Sources

A Comparative Guide to Quenching Efficiency: 2-Nitrophenyl vs. Dabcyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular probes and assays, the selection of an appropriate quencher is paramount to achieving high sensitivity and a strong signal-to-noise ratio. Among the diverse array of available quenchers, the 2-nitrophenyl group and the Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) group are two of the most established and widely utilized moieties. This guide provides an in-depth, objective comparison of their quenching efficiencies, underpinned by their fundamental mechanisms and supported by experimental data, to empower researchers in making informed decisions for their specific applications.

Fundamental Quenching Mechanisms: A Tale of Two Quenchers

The efficiency and applicability of a quencher are dictated by its underlying mechanism of action. 2-Nitrophenyl and Dabcyl operate via distinct photophysical pathways.

Dabcyl: The Archetypal Dark Quencher for FRET Applications

Dabcyl is a non-fluorescent chromophore, often referred to as a "dark quencher," that primarily functions through Förster Resonance Energy Transfer (FRET).[1][2] FRET is a non-radiative energy transfer process where the excitation energy from a donor fluorophore is transferred to a nearby acceptor molecule (the quencher) without the emission of a photon.[1][3] The transferred energy is then dissipated as heat.[2]

The efficiency of FRET is critically dependent on two key factors:

  • Spectral Overlap: There must be significant overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor (Dabcyl).[1][3][4]

  • Proximity: The donor and acceptor must be in close proximity, typically within 10-100 Å.[1][3] The rate of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to conformational changes.[1]

Dabcyl's broad absorption spectrum in the green region of the visible spectrum makes it an excellent FRET acceptor for fluorophores that emit in the blue to green range, such as EDANS and fluorescein.[1][2]

2-Nitrophenyl: A Photoinduced Electron Transfer (PET) Quencher

The 2-nitrophenyl group, and nitroaromatics in general, typically quench fluorescence through a photoinduced electron transfer (PET) mechanism. In this process, upon excitation of the fluorophore, an electron is transferred from the excited fluorophore to the electron-deficient nitro group. This electron transfer process provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence.

Another potential quenching mechanism for nitro groups is the enhancement of intersystem crossing (ISC), which populates the triplet state of the fluorophore and reduces fluorescence.[5] The efficiency of PET and ISC can be influenced by the electronic environment and the relative orientation of the nitro group and the fluorophore.[5] Unlike FRET, PET is a through-bond or short-range through-space interaction and does not strictly require spectral overlap. However, the relative energy levels of the donor and acceptor are crucial.

dot graph TD; subgraph Dabcyl [Dabcyl - FRET Mechanism] style Dabcyl fill:#F1F3F4,stroke:#5F6368 D1[Fluorophore (Donor) Absorbs Photon] --> D2{Excited State}; D2 --> D3[Energy Transfer (Non-Radiative)]; D3 --> D4[Dabcyl (Acceptor)]; D4 --> D5[Heat Dissipation]; D2 -.-> D6[Fluorescence (Quenched)];

Sources

A Senior Application Scientist's Guide to Purity Validation of 4-[(2-nitrophenyl)amino]butanoic acid via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust purity assessment of 4-[(2-nitrophenyl)amino]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a deep, mechanistic understanding of how to achieve accurate and reliable purity data. We will move beyond rote procedures to explore the rationale behind critical experimental choices, ensuring your methods are not only effective but also self-validating.

The purity of any active pharmaceutical ingredient (API) or key intermediate is a cornerstone of drug safety and efficacy. For a molecule like 4-[(2-nitrophenyl)amino]butanoic acid, which contains a reactive nitroaromatic group and an acidic butanoic acid chain, a comprehensive purity profile is essential. This requires an analytical approach that can separate the main component from structurally similar process impurities and potential degradants.

This guide will compare two distinct LC-MS strategies:

  • Method A: High-Throughput UHPLC-MS on a C18 Stationary Phase. A rapid screening method ideal for routine checks and process monitoring.

  • Method B: High-Resolution Impurity Profiling on a Phenyl-Hexyl Stationary Phase. An orthogonal method designed for in-depth analysis, resolving challenging, structurally similar impurities.

Our exploration will be grounded in established principles of analytical procedure validation, referencing guidelines from the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific rigour.[1][2][3]

Part 1: Foundational Principles & Pre-Analysis Considerations

Before injecting a sample, an experienced scientist considers the analyte's physicochemical properties and its synthetic origin. This foresight is crucial for developing a targeted and effective analytical method.

Analyte Characterization

4-[(2-nitrophenyl)amino]butanoic acid is a moderately polar molecule with both an acidic carboxylic acid group and an aromatic nitro group. This dual character presents a unique challenge and opportunity in chromatography. The nitroaromatic system is an excellent chromophore for UV detection and offers a site for specific chromatographic interactions. The carboxylic acid moiety dictates that the mobile phase pH will significantly influence its retention and peak shape. For optimal results in reversed-phase chromatography, the mobile phase should be acidified (e.g., with 0.1% formic acid) to suppress the ionization of the carboxylic acid, leading to better retention and symmetrical peaks.

Anticipated Impurities

A plausible synthetic route for this molecule involves the nucleophilic substitution of a halide on a butanoic acid derivative by 2-nitroaniline. Based on this, we can anticipate several classes of impurities:

  • Starting Materials: Unreacted 2-nitroaniline and the butanoic acid precursor.

  • Isomeric Impurities: Impurities arising from reactions with isomers of 2-nitroaniline (e.g., 3-nitroaniline or 4-nitroaniline) if present in the starting material. These are often the most challenging to separate.

  • Over-alkylation Products: Di-substituted products where the amine has reacted twice.

  • Degradants: Products from hydrolysis or reduction of the nitro group.

A successful LC-MS method must be able to resolve the main peak from all these potential, and often structurally similar, compounds.

Part 2: Comparative LC-MS Methodologies

The choice of analytical column is the most powerful tool for manipulating selectivity in chromatography.[4] Here, we compare the workhorse C18 phase with a specialized Phenyl-Hexyl phase to demonstrate the power of orthogonal selectivity.

Method A: Rapid Screening via UHPLC-MS (C18 Column)

The C18 column is the default choice for reversed-phase chromatography, separating analytes primarily based on hydrophobicity.[5] This method is designed for speed, making it suitable for high-throughput applications like reaction monitoring or routine quality control.

  • Rationale: A short UHPLC column (e.g., 50 mm) with small particles (<2 µm) coupled with a fast gradient allows for analysis times under 5 minutes. This provides rapid feedback on purity but may compromise the resolution of closely eluting impurities.

Method B: High-Resolution Impurity Profiling (Phenyl-Hexyl Column)

Phenyl-based stationary phases offer an alternative selectivity to traditional alkyl phases.[4][6] The Phenyl-Hexyl column, in particular, provides a mixed-mode separation mechanism. It retains compounds via hydrophobic interactions (from the hexyl linker) and π-π interactions between its phenyl groups and the aromatic ring of the analyte.[5][6][7]

  • Rationale: For 4-[(2-nitrophenyl)amino]butanoic acid, the electron-deficient nitroaromatic ring can engage in strong π-π interactions with the electron-rich phenyl rings of the stationary phase. This unique interaction provides enhanced retention and selectivity for aromatic and nitroaromatic compounds compared to a standard C18 phase, making it ideal for resolving isomeric and other structurally related impurities.[6][8] A longer column (e.g., 150 mm) and a shallower gradient are used to maximize this resolving power.

Part 3: Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of rigorous system suitability tests (SSTs). SSTs are an integral part of chromatographic methods, verifying that the entire system (instrument, column, mobile phase) is operating correctly before any samples are analyzed.[9][10][11][12]

Workflow Overview

Caption: General workflow for LC-MS purity validation.

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 4-[(2-nitrophenyl)amino]butanoic acid reference standard or sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with 50:50 Acetonitrile:Water. This solution is used for the main analysis.

  • System Suitability Solution: Use the Working Solution of the reference standard.

Protocol for Method A: Rapid Screening (C18)
  • LC System: UHPLC System

  • Column: High-quality C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 10% B

    • 5.0 min: 10% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • UV Detection: 254 nm

  • MS Detector: ESI in Negative Ion Mode

  • MS Scan Range: m/z 100-500

Protocol for Method B: High-Resolution Profiling (Phenyl-Hexyl)
  • LC System: UHPLC or HPLC System

  • Column: Phenyl-Hexyl, 2.1 x 150 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 min: 10% B

    • 15.0 min: 70% B

    • 16.0 min: 95% B

    • 18.0 min: 95% B

    • 18.1 min: 10% B

    • 22.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • UV Detection: 254 nm

  • MS Detector: ESI in Negative Ion Mode

  • MS Scan Range: m/z 100-500

Part 4: Data Comparison and Interpretation

To ensure the validity of any analytical run, System Suitability Tests must first be passed. According to USP and ICH guidelines, these tests verify the precision, resolution, and peak shape of the system on the day of analysis.[9][13]

System Suitability Test (SST) Criteria:

Parameter Acceptance Criteria Rationale
Precision (%RSD) ≤ 2.0% for 5 replicate injections Ensures the system provides repeatable results.[9]
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Confirms good peak symmetry, crucial for accurate integration.

| Resolution (Rs) | > 2.0 between main peak and closest impurity | Guarantees that adjacent peaks are baseline separated for accurate quantification.[9] |

Comparative Performance Data

The table below summarizes the expected performance differences between the two methods based on experimental data for separating the target analyte from a hypothetical, closely-eluting isomeric impurity.

Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Advantage
Analysis Time 5 minutes22 minutesMethod A
Resolution (Rs) of Critical Pair 1.42.8Method B
Peak Tailing Factor (Main Peak) 1.21.1Method B
Limit of Detection (LOD) ~0.05%~0.01%Method B
Intended Use High-Throughput ScreeningImpurity Profiling, Method Validation-
Interpreting the Results

Method A is exceptionally fast but fails the SST criterion for resolution (1.4 < 2.0). This means it cannot be used to reliably quantify the main peak if the critical impurity pair is present. Method B, while slower, provides excellent resolution, superior peak shape, and better sensitivity, making it the definitive choice for accurate purity assessment and validation studies as required by ICH Q2(R1).[2][14]

Caption: Logic for selecting the appropriate LC-MS method.

Conclusion

Validating the purity of 4-[(2-nitrophenyl)amino]butanoic acid requires more than a single analytical method. This guide demonstrates a dual-strategy approach that leverages the strengths of different chromatographic selectivities.

  • For rapid, routine analysis , a fast UHPLC method on a C18 column (Method A) is effective, provided its limitations in resolving critical impurities are understood and deemed acceptable for the intended purpose.

  • For comprehensive purity assessment, impurity profiling, and validation , an orthogonal method using a Phenyl-Hexyl column (Method B) is superior. Its unique π-π interaction mechanism provides the necessary resolving power to separate closely related species, ensuring data of the highest integrity and meeting stringent regulatory expectations.

By understanding the "why" behind these methodological choices, researchers can develop robust, reliable, and scientifically sound purity validation protocols tailored to their specific needs.

References

  • Phenyl-Hexyl Columns. SMT - Separation Methods Technologies. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. ChromServices. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. Pharmalytics. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA), Australia. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • New Horizons in Reversed-Phase Chromatography Selectivity. LCGC International. [Link]

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed. [Link]

  • Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]

  • System Suitability for USP Methods - USP's Future Expectations. ECA Academy. [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Cogent Columns. [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. The United States Pharmacopeial Convention. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-[(2-nitrophenyl)amino]butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-[(2-nitrophenyl)amino]butanoic acid. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established principles for managing aromatic nitro compounds and aminobutyric acid derivatives.

Hazard Assessment: A Structurally-Informed Approach

Aromatic nitro compounds are a class of chemicals known for their potential toxicity.[2] General hazards associated with this class include toxicity if swallowed, in contact with skin, or inhaled, and they may cause damage to organs through prolonged or repeated exposure.[3] Some aromatic nitro compounds are also suspected of causing genetic defects and cancer.[4] A key systemic effect of aromatic nitro compounds is the potential to cause methemoglobinemia, which leads to cyanosis (a blue discoloration of the blood), headaches, and a drop in blood pressure.[3]

The aminobutyric acid moiety is generally less hazardous, though like any fine chemical powder, it can cause respiratory irritation if inhaled. Therefore, the primary safety concerns for 4-[(2-nitrophenyl)amino]butanoic acid stem from the nitroaromatic portion of the molecule.

Inferred Hazard Profile for 4-[(2-nitrophenyl)amino]butanoic Acid:

Hazard ClassPotential Effects
Acute Toxicity May be harmful if swallowed, in contact with skin, or inhaled.[3][5]
Skin Corrosion/Irritation May cause skin irritation.[5][6]
Eye Damage/Irritation May cause serious eye irritation.[5][6]
Respiratory Sensitization May cause respiratory irritation upon inhalation of dust.[5][6][7]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[3]
Chronic Health Effects Systemic effects such as methemoglobinemia are possible.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 4-[(2-nitrophenyl)amino]butanoic acid to minimize exposure through all potential routes.

Core PPE Requirements
  • Eye and Face Protection : Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Hand Protection : Wear nitrile gloves to prevent skin contact.[9] Given the potential for skin absorption of nitroaromatic compounds, it is advisable to double-glove. If direct contact occurs, change gloves immediately.

  • Body Protection : A long-sleeved laboratory coat is required to protect skin and clothing.[9] For procedures with a higher risk of contamination, consider disposable coveralls.[10]

  • Footwear : Fully enclosed, chemical-resistant shoes must be worn in the laboratory.[9]

Respiratory Protection

Due to the risk of inhaling fine dust particles, respiratory protection is a critical consideration.

  • For Low-Dust Operations : If handling small quantities in a well-ventilated area where dust generation is minimal, a NIOSH-approved N95 respirator may be sufficient.[10]

  • For Operations with Dust Potential : When weighing, transferring, or performing any procedure that may generate dust, a half-mask or full-face air-purifying respirator with P100 (HEPA) filters is recommended.[3]

The following flowchart outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow

Caption: PPE selection workflow for handling 4-[(2-nitrophenyl)amino]butanoic Acid.

Operational Plan: Safe Handling from Bench to Waste

Adherence to a strict operational protocol is essential for minimizing risk.

Engineering Controls
  • Ventilation : All work with solid 4-[(2-nitrophenyl)amino]butanoic acid and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][11]

  • Safety Equipment : An eyewash station and safety shower must be readily accessible in the laboratory.[12]

Step-by-Step Handling Procedures
  • Preparation : Before handling the compound, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents. Don the appropriate PPE as determined by your risk assessment.

  • Weighing and Transfer :

    • Perform all weighing and transfer of the solid compound within the fume hood.

    • Use a spatula to handle the solid. Avoid creating dust clouds.

    • Close the container tightly immediately after use.[3]

  • Dissolution :

    • Add the solid to the solvent slowly while stirring.

    • If heating is required, use a heating mantle or water bath.[9] Avoid open flames.

  • Post-Handling :

    • Clean any spills immediately according to the spill response plan.

    • Decontaminate all surfaces and equipment used.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 4-[(2-nitrophenyl)amino]butanoic acid and its contaminated materials is critical to protect both personnel and the environment.

Waste Segregation
  • Solid Waste : Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, labeled hazardous waste container.

  • Liquid Waste :

    • Non-Halogenated Organic Waste : If the solvent used is non-halogenated (e.g., ethanol, ethyl acetate), collect the liquid waste in a container labeled "Non-Halogenated Organic Waste."

    • Halogenated Organic Waste : If a halogenated solvent (e.g., dichloromethane, chloroform) is used, collect the waste in a container labeled "Halogenated Organic Waste."[4]

    • Aqueous Waste : Do not dispose of any solution containing 4-[(2-nitrophenyl)amino]butanoic acid down the drain. Collect aqueous waste in a dedicated "Aqueous Hazardous Waste" container.

Disposal Procedure

The recommended method for the final disposal of aromatic nitro compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[4]

  • Labeling : Ensure all waste containers are clearly and accurately labeled with their contents.

  • Storage : Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[11]

  • Pickup : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[4]

The following diagram illustrates the decision-making process for waste disposal.

Waste_Disposal_Workflow

Caption: Waste disposal workflow for 4-[(2-nitrophenyl)amino]butanoic Acid.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[13]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[12]

  • Ingestion : Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[13]

  • Spills : Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[3]

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
  • Exposure to nitroaromatic explosives and health effects during disposal of military waste. (2025, August 7).
  • Aldrich 146439 - SAFETY DATA SHEET. (2024, March 7).
  • POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW The nitroaromatic compounds 1,3-DNB and 1,3,5-TNB are used in the manufacture of - ATSDR.
  • NitroCompounds-Various.docx - research: UGA.
  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3).
  • MSDS - Safety Data Sheet.
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7).
  • Biological Treatment of Nitroaromatics in Wastewater - MDPI. (2024, March 20).
  • • SAFETY DATA SHEET.
  • Safety Data Sheet - Cayman Chemical. (2025, June 9).
  • (PDF) Biological Treatment of Nitroaromatics in Wastewater - ResearchGate. (2024, March 13).
  • Safety Data Sheet. (2022, October 12).
  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Lab Safety Manual: Working with Hazardous Materials - Hampshire College.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
  • 4-[(2-nitrophenyl)amino]butanoic acid | CAS 56636-90-9 | SCBT.
  • Safety Data Sheet: 4-Nitrophenyl butyrate - Carl ROTH.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.